Product packaging for (+-)-Shikonin(Cat. No.:CAS No. 54952-43-1)

(+-)-Shikonin

Cat. No.: B1680968
CAS No.: 54952-43-1
M. Wt: 288.29 g/mol
InChI Key: NEZONWMXZKDMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Shikonin is a naphthoquinone derivative isolated from the roots of the traditional medicinal plant Lithospermum erythrorhizon (Zicao). It serves as a versatile bioactive compound in oncological research, demonstrating multi-target antitumor activities across a broad spectrum of cancer types, including breast, ovarian, cervical, glioma, and lung cancers. Its primary research value lies in its ability to induce multiple modes of regulated cell death. Studies show Shikonin effectively triggers apoptosis through reactive oxygen species (ROS) accumulation, mitochondrial dysfunction, and activation of caspase cascades. Notably, it is also a well-established inducer of necroptosis, a programmed form of necrosis, via the RIPK1/RIPK3/MLKL pathway. Beyond directly killing tumor cells, Shikonin inhibits cancer metastasis by suppressing epithelial-mesenchymal transition (EMT) and downregulating matrix metalloproteinases (MMP-2 and MMP-9). It also disrupts tumor metabolism by targeting pyruvate kinase M2 (PKM2), thereby modulating the Warburg effect. A significant area of investigation is its role in overcoming therapeutic resistance. Shikonin has been shown to enhance the efficacy of conventional chemotherapy, targeted therapy, and immunotherapy, making it a promising candidate for combination treatment strategies. Researchers should note that Shikonin has inherent challenges with aqueous solubility and bioavailability. To address this, novel formulations such as nanoparticle and liposome-based delivery systems are being explored to improve its pharmacokinetic profile and reduce potential off-target toxicity. This product is intended for research applications in cell culture and animal models only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O5 B1680968 (+-)-Shikonin CAS No. 54952-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZONWMXZKDMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862100
Record name 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name C.I. Natural Red 20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in aqueous solutions
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.373 g/cu cm
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or slightly yellow crystalline powder

CAS No.

54952-43-1, 517-88-4, 517-89-5
Record name (+-)-Shikonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054952431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkannin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alkannin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ARNEBIN-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name shikonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name C.I. Natural Red 20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 °C, 116 - 117 °C
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name C.I. Natural Red 20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis, Extraction, and Production Methodologies of Shikonin

Plant-Based Biosynthesis Pathways of Shikonin (B1681659) and Analogues

Shikonin and its analogues are biosynthesized in the roots of certain Boraginaceae plants through a complex metabolic pathway that converges products from two primary routes: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) pathway. frontiersin.orgnih.govnih.gov

The phenylpropanoid pathway provides p-hydroxybenzoic acid (PHB), while the MVA pathway supplies geranyl pyrophosphate (GPP). frontiersin.orgnih.govnih.gov These two precursors are coupled in the endoplasmic reticulum to form 3-geranyl-4-hydroxybenzoate (GBA), catalyzed by p-hydroxybenzoate geranyltransferase (PGT). frontiersin.orgnih.govoup.commdpi.com GBA is then converted to geranylhydroquinone (GHQ) through decarboxylation. frontiersin.orgoup.com Subsequent steps involve hydroxylation of the geranyl side chain at the 3'' position, yielding 3''-hydroxygeranylhydroquinone (GHQ-3''-OH). frontiersin.orgnih.govoup.com Cyclization of GHQ-3''-OH leads to the formation of a naphthoquinone structure, followed by several oxidation steps to produce deoxyshikonin (B1670263), an early intermediate in the shikonin biosynthetic pathway. frontiersin.orgnih.govoup.com Deoxyshikonin is then further converted to shikonin and its various derivatives, including acetylshikonin (B600194). frontiersin.orgnih.govoup.com

The biosynthesis of both shikonin (R-enantiomer) and alkannin (B1664780) (S-enantiomer) occurs simultaneously within the same plant. frontiersin.orgnih.gov

Key Enzymes and Genes Involved in Shikonin Biosynthesis

Several key enzymes catalyze the steps in the shikonin biosynthetic pathway. p-hydroxybenzoate geranyltransferase (PGT), also known as LePGT1 in L. erythrorhizon, is a crucial membrane-bound enzyme located in the endoplasmic reticulum that catalyzes the prenylation of PHB with GPP to form GBA. frontiersin.orgoup.commdpi.comoup.com

Other enzymes implicated in the later stages of shikonin biosynthesis, particularly those involved in the cyclization and oxidation steps, include polyphenol oxidase, cannabidiolic acid synthase-like proteins, and neomenthol (B8682525) dehydrogenase-like proteins. frontiersin.orgoup.com Recent studies have also identified cytochrome P450 monooxygenases, specifically deoxyshikonin hydroxylases (DSH1 and DSH2), which catalyze the conversion of deoxyshikonin to shikonin and alkannin, respectively. frontiersin.org Additionally, BAHD acyltransferases such as LeSAT1 and LeAAT1 are involved in the acylation of shikonin and alkannin, leading to the formation of their derivatives. frontiersin.org

Genes encoding enzymes in the upstream pathways, such as phenylalanine ammonialyase (PAL) in the phenylpropanoid pathway and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway, also play a role in providing the necessary precursors. frontiersin.orgmdpi.comnih.gov Studies have identified genes like LeMYB1 in L. erythrorhizon that regulate the expression of enzymes in the shikonin pathway. frontiersin.org Furthermore, specific 4-coumaroyl-CoA ligase (4CL) paralogs, Le4CL3 and Le4CL4, have been shown to be involved in the biosynthesis of PHB for shikonin production. nih.gov

A summary of key enzymes and their functions is presented in the table below:

Enzyme NameProposed Function in Shikonin Biosynthesis
p-hydroxybenzoate geranyltransferase (PGT)Catalyzes the coupling of p-hydroxybenzoic acid and geranyl pyrophosphate to form 3-geranyl-4-hydroxybenzoate.
Polyphenol oxidaseInvolved in oxidation steps in the later part of the pathway. frontiersin.orgoup.com
Cannabidiolic acid synthase-like proteinPotentially involved in the cyclization step. frontiersin.orgoup.com
Neomenthol dehydrogenase-like proteinPotentially involved in oxidation steps. frontiersin.org
Deoxyshikonin hydroxylase (DSH1)Catalyzes the conversion of deoxyshikonin to shikonin. frontiersin.org
Deoxyshikonin hydroxylase (DSH2)Catalyzes the conversion of deoxyshikonin to alkannin. frontiersin.org
BAHD acyltransferases (LeSAT1, LeAAT1)Involved in the acylation of shikonin and alkannin. frontiersin.org
4-Coumaroyl-CoA ligase (4CL) (Le4CL3, Le4CL4)Involved in the biosynthesis of p-hydroxybenzoic acid. nih.govoup.com
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)Rate-limiting enzyme in the MVA pathway, providing precursors. frontiersin.orgmdpi.com

Metabolic Engineering Strategies for Enhanced Shikonin Production in Plants

Metabolic engineering offers promising avenues to enhance shikonin production in plants by manipulating the expression of genes involved in the biosynthetic pathway. Strategies include the overexpression of key regulatory genes and enzymes to channel metabolic flux towards shikonin synthesis.

Overexpression of genes like LeMYB1, a transcription factor, has been explored to potentially increase shikonin production in L. erythrorhizon by upregulating the expression of downstream biosynthetic enzymes. frontiersin.org Targeting rate-limiting enzymes such as HMGR in the MVA pathway is another strategy to increase the supply of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of GPP. mdpi.comnih.gov

Introducing foreign genes or modifying the expression of native genes involved in the phenylpropanoid and mevalonate pathways, as well as the downstream shikonin-specific steps, can potentially lead to higher yields. nih.gov While the complete shikonin biosynthetic pathway is still being elucidated, understanding the function of newly identified genes and enzymes, such as the DSH enzymes and specific 4CL paralogs, provides new targets for metabolic engineering efforts. frontiersin.orgnih.gov

Genetically engineered methods have shown potential for yielding higher amounts of shikonin and its derivatives compared to traditional enzymatic methods. frontiersin.org However, successful metabolic engineering requires a complete understanding of the biosynthetic pathways, and further basic studies are needed. nih.gov

Cell Culture and Bioreactor-Based Production of Shikonin

Plant cell culture techniques, particularly using Lithospermum erythrorhizon, have been successfully employed for the industrial production of shikonin. nih.govnih.govjst.go.jp This approach offers a controlled environment for production, independent of climatic conditions and soil quality. pnas.org

In Vitro Cultivation Techniques for Shikonin-Producing Cells

Various in vitro cultivation techniques have been developed for shikonin-producing cells, primarily using callus and suspension cultures derived from the roots of L. erythrorhizon and other Boraginaceae species. nih.govbrieflands.comjst.go.jpnih.govresearchgate.netkspbtjpb.org

A widely used approach involves a two-stage culture method. jst.go.jpkspbtjpb.org The first stage focuses on cell growth in a nutrient-rich medium, such as modified Murashige and Skoog (MS) medium, often supplemented with specific plant growth regulators like auxins (e.g., NAA, IAA) and cytokinins (e.g., kinetin, BAP) to promote callus proliferation. researchgate.netkspbtjpb.orgresearchgate.net Light conditions during this stage can influence subsequent pigment production, with dark conditions often favoring shikonin accumulation. nih.govkspbtjpb.org

In the second stage, the focus shifts to shikonin production. Cells are transferred to a production medium, such as M9 medium, which is typically low in nitrogen and phosphate (B84403) and contains precursors like p-hydroxybenzoic acid. nih.govjst.go.jpkspbtjpb.org The composition of the production medium and environmental factors like light and temperature are critical for inducing and maximizing shikonin synthesis. nih.gov Shikonin derivatives often accumulate on the surface of cultured cells. nih.gov

Hairy root cultures, established by transforming plant tissues with Agrobacterium rhizogenes, have also been explored for shikonin production. nih.govjmb.or.krnih.gov Hairy roots can produce shikonin, which may be released into the culture medium. nih.govnih.gov The addition of adsorbents to the medium can stimulate shikonin production in hairy root cultures by removing the product, which can otherwise inhibit further synthesis. nih.gov

Optimization of Bioreactor Conditions for Shikonin Yield

Scaling up shikonin production from laboratory-scale cell cultures to industrial levels requires optimized bioreactor systems. Various bioreactor configurations have been investigated to provide suitable conditions for cell growth and shikonin accumulation. researchgate.netmbl.or.kr

Stirred tank reactors and packed-bed reactors have been used for L. erythrorhizon cell cultures. mbl.or.kr Packed-bed reactors with immobilized cells, for instance using calcium alginate, have shown higher specific shikonin production and volumetric productivity compared to stirred tank reactors. mbl.or.kr This improvement may be attributed to the high cell loading capacity and enhanced cell-cell contact in packed-bed systems. mbl.or.kr

Airlift bioreactors have also been employed for shikonin production from Arnebia species cell cultures. researchgate.net Optimization of parameters such as pH and light conditions in airlift bioreactors has been shown to improve shikonin yield. researchgate.net

Key factors requiring optimization in bioreactors for shikonin production include:

Medium Composition: Balancing nutrients for initial cell growth and subsequent shikonin production. nih.govjst.go.jpkspbtjpb.org

Oxygen Supply: Ensuring adequate aeration for cell respiration and metabolic activity.

Mixing: Providing sufficient mixing for nutrient distribution while minimizing shear stress on plant cells, which are more fragile than microbial cells. mbl.or.kr

Light Conditions: Maintaining dark conditions during the production phase to promote shikonin synthesis. nih.govkspbtjpb.org

Temperature: Controlling temperature for optimal enzyme activity and cell metabolism. nih.gov

Product Removal: Implementing in situ extraction methods, such as using adsorbents, to remove shikonin from the culture medium and alleviate product inhibition, thereby enhancing productivity. jmb.or.krnih.govmbl.or.kr

Studies have demonstrated that incorporating product absorption traps in bioreactor systems can significantly increase shikonin volumetric productivity. jmb.or.kr

Chemoenzymatic and Total Synthesis Approaches to Shikonin and its Stereoisomers

While plant-based production and cell culture have been the primary sources of shikonin, chemical synthesis approaches, including total synthesis and potentially chemoenzymatic methods, have also been explored. Chemical synthesis can offer an alternative, especially for producing specific shikonin derivatives or stereoisomers, although it has historically been less economical than plant cell culture for bulk production. nih.gov

The total synthesis of shikalkin, the racemic mixture of shikonin and alkannin, was first reported in the 1980s. frontiersin.org Chemical synthesis typically involves constructing the naphthoquinone core and attaching the isoprenoid side chain with the correct stereochemistry. frontiersin.org

Specific chemical methods for extracting shikonin from plant material, which can be considered part of a production process, involve various solvent extraction techniques. These include using organic solvents like hexane (B92381), ethanol, petroleum ether, ethyl acetate (B1210297), and chloroform. frontiersin.orggoogle.comgreenskybio.comgoogle.comnih.gov Techniques like ultrasound-assisted extraction and supercritical fluid extraction using CO₂ have also been employed to improve efficiency and yield. frontiersin.orggoogle.comgreenskybio.comnih.gov Extraction methods often involve steps like defatting, pH adjustment, and chromatographic separation or crystallization for purification. google.comgoogle.com

While detailed chemoenzymatic synthesis routes specifically for shikonin were not extensively highlighted in the search results, the involvement of enzymes like DSH1 and DSH2 in the plant's natural biosynthesis suggests the potential for developing in vitro chemoenzymatic processes to synthesize shikonin and its stereoisomer alkannin from intermediate compounds like deoxyshikonin. frontiersin.org Such approaches could combine the specificity of enzymatic reactions with the flexibility of chemical synthesis.

Further research into the enzymes involved in the later, less understood steps of the shikonin pathway could pave the way for novel chemoenzymatic synthesis strategies. nih.gov

Enzymatic Catalysis in Shikonin Synthesis

Enzymes play crucial roles throughout the shikonin biosynthetic pathway. Following the PGT-catalyzed prenylation, further enzymatic transformations lead to the formation of the naphthoquinone ring and the characteristic side chain. Recent studies have identified several enzymes involved in these later steps. For instance, CYP76B74, a cytochrome P450 enzyme, is known to catalyze a key hydroxylation step, converting 3″-hydroxy-geranylhydroquinone into shikonin and facilitating ring closure to produce dihydroechinofurans. frontiersin.org Deoxyshikonin hydroxylases (DSHs), specifically DSH1, catalyze the hydroxylation of deoxyshikonin to synthesize shikonin. frontiersin.org Other enzymes implicated in shikonin biosynthesis include polyphenol oxidase, neomenthol dehydrogenase-like proteins, and cannabidiolic acid synthase, which are involved in the conversion of 3″-hydroxyl geranylhydroquinone through intermediate steps to deoxyshikonin. frontiersin.orgoup.com

The regulation of these enzymatic activities is influenced by various factors, including light and the presence of specific compounds. Blue light, for example, can inactivate an enzyme required for shikonin production, leading to the accumulation of the precursor PHB as its O-glucoside. frontiersin.org Conversely, Lithospermum erythrorhizon dark-inducible genes (LeDIs) are involved in promoting shikonin synthesis in the dark. frontiersin.org Genetic engineering approaches have also explored enhancing shikonin production by increasing the enzymatic activity of the pathway. frontiersin.org

Stereoselective Synthesis of Shikonin Enantiomers

Shikonin (the R-enantiomer) and alkannin (the S-enantiomer) are chiral compounds that are often synthesized simultaneously in the plant. frontiersin.orgthieme-connect.com Achieving stereoselective synthesis to obtain a specific enantiomer, such as shikonin with high optical purity, has been a focus of chemical synthesis research. researchgate.net

Several asymmetric synthesis approaches have been developed. The Dotz annulation reaction was one of the first asymmetric methods employed, involving the conversion of a protected hydroquinone (B1673460) into a chromium carbene intermediate, followed by reaction with an enantiomerically pure alkyne. frontiersin.org Another approach reported by Braun and Bauer utilized an aldol (B89426) addition into a formyl derivative using an acetate enolate equivalent, leading to an alkannin intermediate that could be oxidized to produce shikonin. frontiersin.org

Advanced Extraction and Purification Techniques for Shikonin

Extracting and purifying shikonin from plant sources or culture systems requires efficient methodologies to obtain high purity compounds. Various advanced techniques have been developed and optimized for this purpose. frontiersin.orgnih.gov

Supercritical Fluid Extraction (SFE) Methodologies

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is considered a green and efficient method for extracting shikonin. greenskybio.comgreenskybio.com CO₂ in its supercritical state exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve nonpolar compounds like shikonin. greenskybio.com

Advantages of SFE include high selectivity, excellent diffusivity and solvating power, and the ability to operate under relatively gentle conditions (near the critical point of CO₂, 31.1 °C and 7.38 MPa), which minimizes the degradation of shikonin. greenskybio.comgreenskybio.com The process parameters such as pressure, temperature, extraction time, and CO₂ flow rate significantly influence the extraction yield and purity and require optimization. greenskybio.comnih.gov Studies have investigated the optimal conditions for SFE of shikonin from different plant sources. greenskybio.comnih.gov For example, optimized conditions for extracting active components, including shikonin, from Lithospermum erythrorhizon using SFE were found to be an extraction pressure of 23 MPa, a temperature of 40 °C, and a CO₂ flow rate of 27 L/h. nih.gov

Chromatographic Purification Strategies for Shikonin Purity

Chromatographic methods are essential for purifying shikonin from crude extracts, which often contain a mixture of shikonin derivatives and other metabolites. thieme-connect.comresearchgate.netthieme-connect.com Various chromatographic techniques are employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for shikonin analysis and purification. nih.govresearchgate.netsigmaaldrich.com HPLC coupled with detectors like diode array detection (DAD) and mass spectrometry (MS) allows for the identification and quantification of shikonin and its derivatives. thieme-connect.comnih.govwiley.com Optimized HPLC conditions, such as specific stationary phases (e.g., C18 columns) and mobile phases (e.g., acetonitrile (B52724) and acetic acid), are used to achieve effective separation. nih.govresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is another powerful preparative chromatographic technique that has been successfully applied to the separation and purification of shikonin and its derivatives. thieme-connect.comresearchgate.netnih.govnih.gov HSCCC is a liquid-liquid partition chromatography method that eliminates the irreversible adsorption of samples onto a solid support, which can be an issue with conventional column chromatography. thieme-connect.com This technique has demonstrated the ability to achieve higher purity of isolated monomeric shikonin compared to traditional column chromatography methods. thieme-connect.comresearchgate.netnih.govwiley.com For instance, preparative HSCCC using a solvent system of n-hexane-ethyl acetate-ethanol-water (16:14:14:5) successfully isolated and purified shikonin from Lithospermum erythrorhizon crude extract, yielding shikonin with 98.9% purity. nih.gov

Solid-Phase Extraction (SPE) is also utilized for the purification of shikonin samples and the isolation of monomeric and oligomeric fractions. nih.gov Using stationary phases like Sephadex LH-20, SPE cartridges can effectively purify commercial samples and separate pure monomeric and dimeric A/S fractions. nih.gov

Membrane Separation and Crystallization Techniques

Membrane separation techniques can be employed in the purification process of shikonin, often as a preliminary step or in combination with other methods. While less extensively documented than chromatography or SFE in the provided search results, membrane processes can be useful for concentrating extracts or removing certain impurities based on size or other physical properties.

Crystallization is a common final purification step to obtain solid shikonin with high purity. After extraction and initial purification steps, the shikonin can be induced to crystallize from a suitable solvent. akjournals.com Repeated crystallization can further enhance the purity. akjournals.com For example, shikonin has been obtained as red prisms by repeated crystallization from ether-petroleum mixtures. akjournals.com Crystallization methods, such as precipitation crystallization, can also be used in the context of encapsulating shikonin with other materials, like β-cyclodextrin, which can affect its properties like solubility and release. nih.govresearchgate.net

Pharmacological Activities and Molecular Mechanisms of Shikonin

Antineoplastic and Anticancer Mechanisms of Shikonin (B1681659)

Shikonin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has demonstrated significant antineoplastic and anticancer properties. jcancer.orgnih.gov Its efficacy against a range of human cancer cell lines, both in vitro and in vivo, has been a subject of extensive research. mdpi.com The anticancer activities of shikonin are multifaceted, involving the suppression of cancer cell proliferation, invasion, and migration. mdpi.com A primary mechanism through which shikonin exerts its antitumor effects is the induction of programmed cell death, including apoptosis and the modulation of autophagy in various cancer cells. mdpi.comnih.gov These actions are often mediated through its influence on multiple cellular targets and signaling pathways. nih.govmdpi.com

Induction of Apoptosis in Cancer Cells

A central feature of shikonin's anticancer activity is its ability to induce apoptosis, a form of programmed cell death, in a wide variety of cancer types. mdpi.comijbs.com Studies have shown its effectiveness in triggering apoptosis in cancers of the colon, lung, breast, and ovaries, as well as in leukemia and thyroid carcinoma cells. ijbs.comnih.govnih.gov The pro-apoptotic mechanism of shikonin is complex, often involving the generation of reactive oxygen species (ROS), which act as upstream triggers for apoptotic signaling cascades. jcancer.orgnih.govnih.gov Shikonin's induction of apoptosis is a key factor in its potential as a chemotherapeutic agent. phcog.com

Shikonin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways to eliminate cancer cells. nih.govnih.gov The activation of these pathways is often interconnected and can be triggered by upstream events like the generation of ROS. nih.gov

The extrinsic pathway is initiated through the activation of death receptors on the cell surface. Research indicates that shikonin can upregulate Death Receptor 5 (DR5) in cholangiocarcinoma cells, which in turn activates downstream caspases like caspase-8 and caspase-3. nih.gov In primary effusion lymphoma (PEL) cells, shikonin-induced apoptosis involves the activation of c-Jun-N-terminal kinase (JNK), a component of the MAPK signaling pathway, which contributes to the extrinsic pathway. nih.govnih.gov

The intrinsic pathway , also known as the mitochondrial pathway, is a major target of shikonin's pro-apoptotic action. biomolther.org This pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane. researchgate.net Shikonin disrupts mitochondrial function, leading to the loss of mitochondrial membrane potential (Δψm) and subsequent activation of the caspase cascade, demonstrating its potent ability to modulate this critical apoptotic route. nih.govnih.gov

Cancer TypePathway ModulatedKey Molecular EventsReference
Primary Effusion LymphomaIntrinsic & ExtrinsicROS generation, JNK activation, loss of mitochondrial membrane potential. nih.gov
CholangiocarcinomaExtrinsicUpregulation of Death Receptor 5 (DR5) via ROS-induced JNK activation. nih.gov
Colon CancerIntrinsicER stress, mitochondrial Ca2+ accumulation, activation of PERK/elF2α/CHOP pathway. biomolther.org
Renal CancerGeneral ApoptosisActivation of Ras/MAPK and PI3K/AKT pathways. mdpi.com

Mitochondria play a pivotal role in the intrinsic apoptotic pathway initiated by shikonin. nih.gov A key event is the disruption of the mitochondrial membrane potential (Δψm). nih.govspandidos-publications.com Shikonin induces this depolarization, which leads to increased mitochondrial membrane permeability. nih.gov This permeabilization is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Shikonin treatment typically leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax). nih.govnih.govphcog.com This shift in the Bax/Bcl-2 ratio is a critical step that facilitates the release of cytochrome c from the mitochondria into the cytosol. nih.gov

The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases , which are the executioners of apoptosis. nih.gov In the intrinsic pathway, cytochrome c initiates the formation of the apoptosome, which leads to the cleavage and activation of caspase-9, an initiator caspase. nih.govspandidos-publications.com Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. nih.govspandidos-publications.comiiarjournals.org The extrinsic pathway, on the other hand, typically involves the activation of the initiator caspase-8. nih.gov Studies have consistently shown that shikonin treatment leads to the dose-dependent cleavage and activation of caspase-9 and caspase-3 in various cancer cells, including those of the colon, ovaries, and thyroid. jcancer.orgnih.govnih.govspandidos-publications.com The activation of caspase-3 ultimately results in the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. jcancer.org

Cancer Cell LineMitochondrial EffectCaspase ActivationReference
Colon Cancer (HCT116, SW480)Depolarization of mitochondrial membrane, downregulation of Bcl-2 and Bcl-xL.Increased activity of caspase-3 and caspase-9. nih.gov
Ovarian Cancer (A2780-CR)Mitochondrial membrane depolarization, decreased Bcl-2, increased Bax.Increased cleaved caspase-9 and cleaved caspase-3. nih.gov
Medullary Thyroid Carcinoma (TT)Decreased mitochondrial membrane potential, increased Bax/Bcl-2 ratio.Increased expression of caspase-9 and caspase-3. spandidos-publications.com
Gastric Cancer (HGC-27)Loss of mitochondrial membrane potential, downregulation of Bcl-2 and Bcl-xL, upregulation of Bax.Activation of caspase-9 and caspase-3. phcog.com
Bladder Cancer (T24)Mitochondrial cytochrome c release is a control point.Activation of caspase-3 and caspase-9. iiarjournals.org

Autophagy Modulation by Shikonin

Autophagy is a cellular self-degradation process where damaged organelles and proteins are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. frontiersin.org Its role in cancer is complex, as it can be either pro-survival or pro-death. frontiersin.org Shikonin has been found to modulate autophagy in cancer cells, and this effect can contribute to its anticancer activity. nih.govtandfonline.com The impact of shikonin on autophagy appears to be context-dependent, varying between different cancer types and cellular conditions. nih.govspandidos-publications.com

Shikonin can act as both an inducer and an inhibitor of autophagy. In many cancer types, including esophageal cancer, hepatocellular carcinoma, and colorectal carcinoma, shikonin has been shown to initiate autophagy. ijbs.comnih.gov For instance, in esophageal cancer cells, shikonin induces autophagy in a time- and dose-dependent manner by activating the AMPK/mTOR/ULK signaling axis. Similarly, in hepatocellular carcinoma cells, shikonin treatment triggers autophagy, as evidenced by the increased expression of the autophagy marker LC3-II and the formation of autophagic vacuoles. frontiersin.org This induction of autophagy can work in concert with apoptosis to promote cancer cell death. nih.gov

Conversely, there are instances where shikonin has been reported to inhibit autophagy. In a model of liver fibrosis, shikonin was found to suppress autophagy in hepatic stellate cells, which contributed to its anti-fibrotic effects. spandidos-publications.com In some cancer contexts, autophagy can act as a protective mechanism that helps cancer cells survive stress induced by chemotherapy. frontiersin.org In such cases, the inhibition of this protective autophagy by shikonin could enhance its cell-killing effects. frontiersin.org For example, one study noted that inhibiting autophagy in non-small cell lung cancer enhanced shikonin-induced necroptosis, another form of programmed cell death. nih.gov

Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. Shikonin can regulate this dynamic process. In hepatocellular carcinoma cells, shikonin treatment was shown to trigger the complete autophagic flux. nih.gov

However, in some cancer cells, such as colorectal carcinoma, shikonin appears to inhibit the final stages of autophagy. ijbs.comnih.gov Studies have shown that while shikonin promotes the formation of autophagosomes and the conversion of LC3-I to LC3-II (a key step in autophagosome formation), it also causes an accumulation of the protein p62. ijbs.comnih.gov Since p62 is normally degraded within the autolysosome, its accumulation suggests that shikonin may block autophagic flux by inhibiting the degradation of autophagolysosomes. ijbs.com This blockage of the autophagy process can lead to the accumulation of dysfunctional autophagosomes, contributing to cell death. nih.gov Therefore, shikonin can modulate not just the initiation but also the completion of the autophagic process to exert its anticancer effects.

Inhibition of Angiogenesis by Shikonin

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. Shikonin has demonstrated significant anti-angiogenic properties by interfering with key steps in the angiogenesis cascade.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. Shikonin exerts its anti-angiogenic effects by directly and indirectly targeting this crucial pathway. Research has shown that shikonin and its derivatives can inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the main receptor for VEGF-A. nih.govnih.gov This inhibition occurs in an ATP-non-competitive manner, suggesting a distinct mechanism from many conventional kinase inhibitors. nih.gov By preventing VEGFR-2 phosphorylation, shikonin effectively blocks the downstream signaling cascade that promotes endothelial cell activity. nih.govnih.gov

Furthermore, shikonin has been found to suppress the expression of both VEGFR-2 and Tie2, another receptor tyrosine kinase critical for vascular remodeling. nih.gov This dual inhibition of phosphorylation and expression significantly curtails the angiogenic response. nih.gov Some studies suggest that the naphthazarin ring of shikonin is vital for its strong binding to the catalytic domain of VEGFR-2. nih.gov The compound also inhibits VEGF expression induced by other signaling molecules like IL-17, potentially through the blockage of the JAK2/STAT3 pathway. nih.govnih.gov

Table 1: Effect of Shikonin on VEGF Signaling Components

Target MoleculeEffect of ShikoninMechanism
VEGFR-2 Inhibition of phosphorylation and expression. nih.govnih.govATP-non-competitive inhibition; suppression of Sp1-dependent transactivation. nih.gov
Tie2 Inhibition of phosphorylation and expression. nih.govSuppression of Sp1-dependent transactivation. nih.gov
VEGF Decreased expression. nih.govnih.govBlockage of JAK2/STAT3 pathway. nih.govnih.gov
ERK Suppressed phosphorylation. nih.govDownstream effect of VEGFR2/Tie2 inhibition. nih.gov

The downstream consequences of inhibiting VEGF signaling are directly observed in the behavior of endothelial cells. Shikonin has been shown to potently inhibit the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.govrmit.edu.vn Studies using wound healing assays and tube formation assays have confirmed that shikonin significantly impairs the ability of endothelial cells to migrate and form capillary-like structures, which are essential steps in angiogenesis. nih.govrmit.edu.vnnih.gov This inhibition of endothelial cell function is a direct result of the disruption of pro-angiogenic signaling pathways orchestrated by VEGF. nih.gov In hemangioma endothelial cells (HemECs), shikonin was found to inhibit proliferation, migration, and angiogenesis in a concentration-dependent manner. rmit.edu.vnnih.gov

Cell Cycle Arrest Induced by Shikonin

Shikonin exerts antiproliferative effects on cancer cells by inducing cell cycle arrest, a crucial mechanism for preventing uncontrolled cell division. It can halt the cell cycle at different phases, primarily the G0/G1 or G2/M phases, depending on the cell type. nih.govnih.govnih.gov

The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs), which form complexes with their regulatory partners, cyclins. Shikonin has been shown to cause cell cycle arrest by modulating the expression and activity of these key regulatory proteins. nih.govdoi.org In studies on human epidermoid carcinoma cells, shikonin treatment led to a significant downregulation of G1-phase cyclins (Cyclin D1, Cyclin E) and associated CDKs (CDK2, CDK4, CDK6). nih.gov Concurrently, shikonin treatment increases the expression of CDK inhibitors (CKIs) such as p21 and p27. nih.gov These CKIs bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the transition from the G1 to the S phase of the cell cycle. nih.gov

Table 2: Shikonin's Regulation of Cell Cycle Proteins

Cell Cycle PhaseProteinEffect of ShikoninOutcome
G0/G1 Cyclin D1, Cyclin EDownregulation. nih.govBlocks G1/S transition.
CDK2, CDK4, CDK6Downregulation. nih.govBlocks G1/S transition.
p21, p27Upregulation. nih.govInhibition of Cyclin-CDK complexes.
G2/M Cdc25CDownregulation/Inhibition. nih.govnih.govG2/M Arrest.
CDK1 (Cdc2)Accumulation of phosphorylated (inactive) form. nih.govG2/M Arrest.

Beyond regulating cyclins and CDKs, shikonin also interferes with critical cell cycle checkpoint controls, particularly those responding to DNA damage. It has been identified as a broad inhibitor of the DNA Damage Response (DDR). nih.govbvsalud.org Shikonin can inhibit the activation of the master upstream kinases ATM (ataxia telangiectasia mutated) and, to a lesser extent, ATR (ATM and RAD3-related). nih.govnih.gov This inhibition occurs through the induced degradation of ATM and the ATR-interacting protein (ATRIP). nih.govnih.gov

By disrupting the ATM/ATR signaling pathways, shikonin prevents the phosphorylation of downstream effector checkpoint kinases Chk1 and Chk2. nih.govresearchgate.net This disruption hinders the cell's ability to repair DNA damage before proceeding with cell division. Furthermore, shikonin has been identified as a direct inhibitor of the Cdc25 family of phosphatases (Cdc25A, B, and C). nih.gov These phosphatases are responsible for dephosphorylating and activating CDK1 (also known as Cdc2), which is essential for entry into mitosis. nih.gov By inhibiting Cdc25s, shikonin causes CDK1 to remain in a hyper-phosphorylated, inactive state, leading to cell cycle arrest at the G2/M transition. nih.govnih.gov

Metastasis and Invasion Inhibition by Shikonin

Metastasis is a complex, multi-step process involving the detachment of cancer cells from the primary tumor, degradation of the extracellular matrix (ECM), and invasion into surrounding tissues. Shikonin has shown significant potential in inhibiting these critical steps. nih.govpreprints.orgiajpr.com

Research demonstrates that shikonin can suppress the migration and invasion of various cancer cells, including those from breast, prostate, and adenoid cystic carcinoma. nih.govjcancer.orgoup.comnih.gov This anti-metastatic effect is achieved through the modulation of several key molecular pathways. preprints.org

A primary mechanism is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govoup.comnih.gov These enzymes are crucial for degrading the ECM, allowing cancer cells to invade surrounding tissues. iajpr.commdpi.com Shikonin has been found to reduce both the expression and the gelatinolytic activity of MMP-9. nih.govnih.gov This suppression can be mediated through the inhibition of signaling pathways like NF-κB and AP-1, which act as transcriptional regulators of MMP-9. nih.govresearchgate.net Additionally, shikonin can inhibit the AKT/mTOR and ROS/ERK1/2 pathways, which also contribute to the regulation of MMP-2 and MMP-9 expression. nih.gov

Another critical process in metastasis is the epithelial-mesenchymal transition (EMT), where epithelial cancer cells acquire mesenchymal characteristics, enhancing their motility and invasiveness. Shikonin has been shown to inhibit or reverse EMT in several cancer models. preprints.orgjcancer.orgspandidos-publications.com It achieves this by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin and Vimentin. jcancer.orgspandidos-publications.com The underlying mechanisms for this effect include the suppression of the miR-17-5p/PTEN/Akt pathway and the Wnt/β-catenin signaling pathway. jcancer.orgoup.com However, it is noteworthy that in the context of skin wound healing, shikonin has been reported to stimulate EMT, suggesting its effects can be context-dependent. nih.govsemanticscholar.org

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A primary mechanism of shikonin's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. nih.govnih.gov Cancer cells often exhibit a higher basal level of oxidative stress compared to normal cells, which makes them more susceptible to agents that further increase ROS levels. nih.govfrontiersin.org The accumulation of intracellular ROS induced by shikonin can damage vital cellular components such as proteins, lipids, and DNA, ultimately triggering cell death pathways like apoptosis. nih.govnih.gov Therefore, the targeted induction of oxidative stress has emerged as a viable therapeutic strategy to selectively eliminate cancer cells. nih.gov

Shikonin acts as a potent pro-oxidant in a variety of cancer cells. nih.gov In human glioma cells, the source of shikonin-induced ROS has been traced to the mitochondria, particularly involving complex II of the electron transport chain. plos.org Other cellular enzymes, including NADPH oxidase and lipooxygenase, also contribute to ROS production following shikonin treatment. plos.org The specific types of ROS generated can differ between cell lines; for instance, shikonin induces the production of superoxide (B77818), hydroxyl radicals, and nitric oxide in U87MG glioma cells, whereas superoxide is the predominant species in Hs683 glioma cells. plos.org

In colon cancer cells, shikonin leads to a dose-dependent increase in intracellular ROS, which functions as an upstream event that initiates mitochondria-mediated apoptosis. nih.gov This heightened oxidative stress is also evidenced by an increase in malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage. nih.gov This deliberate promotion of ROS production is a central element in shikonin's ability to induce programmed cell death in malignant cells. nih.gov

Shikonin's efficacy as a pro-oxidant is enhanced by its ability to disrupt the cell's native antioxidant defense systems. The cytotoxic effects of shikonin, driven by ROS, can be counteracted by the addition of antioxidants such as N-acetyl-L-cysteine (NAC) and L-glutathione (GSH), which can rescue cancer cells from shikonin-induced apoptosis. nih.govnih.gov

Shikonin's activity includes the depletion of intracellular GSH, a critical component of the cellular antioxidant shield. plos.org Moreover, shikonin has been shown to inhibit the nuclear translocation of Nrf2, a master transcription factor that regulates the expression of numerous antioxidant genes. plos.org It also directly impairs the function of key antioxidant enzymes. nih.gov A notable target is thioredoxin reductase (TrxR), which shikonin inhibits by targeting its selenocysteine (B57510) residue. nih.gov This inhibition converts the enzyme's function into that of an NADPH oxidase, paradoxically causing it to produce more superoxide anions and further exacerbating intracellular oxidative stress. nih.gov

Targeting Key Signaling Pathways in Cancer by Shikonin

Shikonin exerts its diverse anticancer effects by modulating a multitude of intracellular signaling pathways that are often dysregulated in cancer. Its ability to influence these complex networks contributes to its capacity to inhibit cell proliferation, induce cell death, and prevent metastasis. One of the most significant pathways targeted by shikonin is the PI3K/Akt/mTOR signaling cascade.

The phosphatidylinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, growth, and proliferation, and its hyperactivation is a common feature in many human cancers. frontiersin.orgfrontiersin.org Shikonin has been identified as a potent inhibitor of this crucial signaling axis. nih.govresearchgate.net

In studies using chemoresistant non-small cell lung cancer cells, shikonin was found to downregulate the PI3K/Akt/mTOR pathway by reducing the phosphorylation levels of key downstream effectors, including Akt and p70s6k. nih.govnih.gov This inhibition is directly linked to shikonin's ability to suppress the proliferation of cancer stem-like cells and reduce their capacity to form spheroids. nih.govnih.gov Furthermore, in prostate cancer cells, shikonin's anti-metastatic action is mediated by a significant decrease in the phosphorylation of both AKT and mTOR, which in turn leads to the reduced expression of MMP-2 and MMP-9. nih.gov Research has also demonstrated a synergistic effect between shikonin and dedicated PI3K-mTOR inhibitors, such as BEZ235, in inhibiting the growth of chemoresistant lung cancer cells. nih.gov

Cancer TypeKey Pathway Components AffectedDownstream EffectReference
Chemoresistant Lung Cancer↓ Phosphorylated Akt, ↓ Phosphorylated p70s6kInhibition of spheroid formation, Repression of stemness genes (Nanog, Oct4) nih.govnih.gov
Prostate Cancer↓ Phosphorylated AKT, ↓ Phosphorylated mTORReduced expression of MMP-2 and MMP-9 nih.gov
Burkitt's LymphomaInhibition of PI3K/AKT/mTOR pathwayInduction of apoptosis researchgate.net

Immunogenic Cell Death (ICD) Induction by Shikonin

Shikonin, a naturally occurring naphthoquinone pigment, has been identified as a potent inducer of immunogenic cell death (ICD). jbr-pub.org.cn ICD is a specialized form of regulated cell death that stimulates an adaptive immune response against antigens from the dead cells. jbr-pub.org.cnresearchgate.net This process is characterized by the release and surface exposure of molecules known as damage-associated molecular patterns (DAMPs). researchgate.netnih.gov

Research has demonstrated that shikonin can effectively trigger the expression and release of several key DAMPs in tumor cells. researchgate.netnih.gov Studies have confirmed its ability to induce DAMPs such as calreticulin (B1178941) (CRT), high-mobility group box 1 (HMGB1), heat shock proteins (HSP70 and HSP90), and adenosine (B11128) triphosphate (ATP). jbr-pub.org.cnnih.gov The exposure of these molecules acts as a signal to the immune system, enhancing the maturation and antigen uptake of dendritic cells (DCs), which are crucial for initiating an anti-tumor immune response. researchgate.netnih.gov Shikonin has been shown to activate both receptor- and mitochondria-mediated apoptosis pathways, which contributes to the increased expression of DAMPs. researchgate.netnih.gov

The mechanism by which shikonin induces ICD involves the generation of reactive oxygen species (ROS) and the induction of cellular stress. frontiersin.orgacs.org This leads to specific forms of cell death, including necroptosis and ferroptosis, which are known to be immunogenic. acs.orgnih.gov For instance, Fe(III)-Shikonin nanomedicines have been developed that disassemble within the tumor microenvironment, leading to ICD through both ferroptosis and necroptosis. nih.gov

The ability of shikonin to induce ICD makes it a promising agent in the field of cancer immunotherapy. jbr-pub.org.cnoup.com By transforming dying tumor cells into an in situ vaccine, shikonin can stimulate a robust and specific anti-tumor immune response. jbr-pub.org.cnresearchgate.net This approach circumvents the issue of tumor cell evasion that can occur with therapies targeting specific immune epitopes. jbr-pub.org.cn

Shikonin's role in immunotherapy is particularly evident in its use as an adjuvant for dendritic cell (DC)-based cancer vaccines. nih.gov Treating tumor cells with shikonin before using them as lysates to pulse DCs significantly enhances the vaccine's efficacy. researchgate.netnih.gov These shikonin-tumor cell lysate-loaded DCs exhibit higher levels of maturation markers like CD86 and MHC class II, leading to a strong induction of cytotoxic T-lymphocyte activity against target tumor cells. researchgate.netnih.gov This enhanced immune response results in retarded tumor growth and increased survival in preclinical models. researchgate.netnih.gov

Furthermore, shikonin's induction of ICD can be combined with other therapeutic strategies to improve outcomes. It has been shown to synergize with immune checkpoint blockade (ICB) therapy. acs.org By inducing necroptosis and suppressing tumor-cell mismatch repair mechanisms, shikonin can increase tumor immunogenicity and sensitize tumors to ICB treatment. acs.org The combination of shikonin-induced ICD with immune adjuvants, such as Mycobacterium smegmatis, has also been explored to create more potent in situ tumor vaccines. jbr-pub.org.cn

Table 1: Research Findings on Shikonin-Induced Immunogenic Cell Death (ICD)

Study FocusModel SystemKey FindingsReference
ICD Induction for DC VaccinesB16 melanoma cells, mouse modelShikonin induces DAMPs (CRT, HSP70, HSP90, HMGB1), enhances DC maturation, and boosts cytotoxic T-cell response, retarding tumor growth. researchgate.netnih.gov
In Situ Tumor Vaccine StrategyMouse tumor modelShikonin is used as an ICD inducer alongside Mycobacterium smegmatis as an adjuvant to enhance the efficacy of the in situ vaccine. jbr-pub.org.cn
Nanomedicine for Tumor Vaccination4T1 breast cancer modelFe(III)-Shikonin nanomedicines induce ICD via ferroptosis and necroptosis, stimulating DC maturation and activating adaptive immune responses. nih.gov
Synergy with ImmunotherapyHead and neck squamous cell carcinoma (HNSCC) modelShikonin-loaded nanoparticles induce necroptosis and suppress mismatch repair, sensitizing tumors to immune checkpoint blockade therapy. acs.org

Anti-inflammatory and Immunomodulatory Mechanisms of Shikonin

Shikonin exhibits significant anti-inflammatory and immunomodulatory properties, which are attributed to its ability to target multiple molecular pathways involved in the inflammatory response. researchgate.netnih.gov Its mechanisms of action include the suppression of pro-inflammatory mediators and cytokines and the modulation of key signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.nettandfonline.com

Shikonin effectively downregulates the expression and production of a wide array of pro-inflammatory molecules. biomolther.orgbiomolther.org It has been shown to counteract inflammatory responses by substantially reducing the expression of these mediators in various cell types, including macrophages, chondrocytes, and periodontal ligament cells. mdpi.comnih.govnih.gov

A primary mechanism of shikonin's anti-inflammatory action is its potent inhibition of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). researchgate.netnih.gov Numerous studies have demonstrated that shikonin significantly decreases the production and expression of these cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.orgtandfonline.comresearchgate.net

In models of osteoarthritis and rheumatoid arthritis, shikonin treatment has been shown to inhibit the increased levels of TNF-α and IL-1β. nih.govresearchgate.net Similarly, in human periodontal ligament cells stimulated with IL-1β or TNF-α, shikonin prevented the production of IL-6 and IL-8. nih.gov Research in LPS-stimulated microglial cells also confirmed that shikonin dose-dependently inhibits the expression of TNF-α. biomolther.orgbiomolther.org This regulation of critical cytokines helps to mitigate the inflammatory cascade in various pathological conditions. frontiersin.orgresearchgate.net

Shikonin's anti-inflammatory effects extend to the inhibition of enzymatic pathways responsible for producing other inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. It has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of its regulatory enzyme, cyclooxygenase-2 (COX-2), in LPS-stimulated microglial cells. biomolther.orgbiomolther.org Furthermore, shikonin has been identified as a novel antagonist of the prostaglandin E2 receptor 4 (EP4), which plays a role in mediating inflammatory responses. nih.gov Early research also indicated that shikonin has an inhibitory effect on the biosynthesis of leukotriene B4, another potent lipid mediator of inflammation. nih.gov

The anti-inflammatory effects of shikonin are largely mediated through its modulation of crucial intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central regulators of inflammation. nih.govresearchgate.net

The NF-κB pathway is a key controller of the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.gov Shikonin has been consistently shown to inhibit the activation of NF-κB. nih.govbiomolther.org It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B-alpha (IκB-α). nih.gov This action keeps NF-κB sequestered in the cytoplasm in an inactive state, thereby preventing its translocation to the nucleus and the subsequent transcription of target inflammatory genes. nih.govtandfonline.com This inhibitory effect on NF-κB has been observed in various models, including osteoarthritis, rheumatoid arthritis, and LPS-stimulated cells. nih.govdntb.gov.ua

The MAPK signaling pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in the inflammatory process. youtube.comnih.gov Shikonin has been found to extensively modulate MAPK signaling. mdpi.comresearchgate.net In human chondrocytes, for instance, shikonin treatment led to a significant increase in the phosphorylation of JNK and p38, while the phosphorylation of ERK was only slightly affected. mdpi.comnih.govnih.gov The activation of these specific MAPK pathways can, in turn, influence the expression of pro-inflammatory mediators. researchgate.net By interfering with both the NF-κB and MAPK signaling cascades, shikonin exerts comprehensive control over the inflammatory response. researchgate.nettandfonline.com

Table 2: Research Findings on Shikonin's Anti-inflammatory Mechanisms

MechanismModel SystemKey FindingsReference
Cytokine RegulationRat model of osteoarthritis; Human periodontal ligament cellsSignificantly inhibited increases in IL-1β and TNF-α. Prevented IL-1β- or TNF-α-mediated production of IL-6 and IL-8. nih.govnih.gov
Pro-inflammatory Mediator InhibitionLPS-stimulated BV2 microglial cellsDose-dependently inhibited nitric oxide (NO), prostaglandin E2 (PGE2), and TNF-α by suppressing iNOS and COX-2 expression. biomolther.orgbiomolther.org
NF-κB Pathway ModulationRat model of osteoarthritis; LPS-stimulated cellsSuppressed NF-κB protein expression and inhibited its activation by preventing IκB-α degradation. nih.govnih.gov
MAPK Pathway ModulationHuman osteoarthritis chondrocytesSignificantly increased phosphorylation of pJNK and pp38, leading to reduced expression of pro-inflammatory mediators. mdpi.comnih.gov

Impact on Immune Cell Function

Shikonin has been shown to modulate the immune response by influencing macrophage polarization, a critical process where macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). Research indicates that shikonin preferentially inhibits the M1 phenotype, thereby reducing inflammation. nih.gov

In animal models of collagen-induced arthritis (CIA), shikonin treatment was found to alleviate inflammatory symptoms in the joints. nih.gov This therapeutic effect was associated with the inhibition of M1 macrophage polarization, while M2 polarization was not affected. nih.gov Similarly, in in vitro studies using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce M1 polarization in macrophages, shikonin effectively suppressed this process. nih.gov Conversely, it did not impact M2 polarization induced by interleukin-4 (IL-4) and interleukin-13 (IL-13). nih.gov

Further studies investigating psoriasis, a chronic inflammatory skin disease, have shown that shikonin, particularly when combined with methotrexate, can regulate macrophage polarization. tandfonline.comnih.govtandfonline.com In a psoriasis mouse model, this combination therapy reduced the number of M1 macrophages (identified by the marker CD86) and increased the number of M2 macrophages (identified by CD206). nih.govtandfonline.com This shift was accompanied by altered levels of key polarization markers: the treatment decreased M1-type markers such as inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α), while changing the levels of M2-type markers like Arginase-1 (Arg-1) and interleukin-10 (IL-10). nih.govtandfonline.com These findings were consistent in experiments with LPS-stimulated RAW264.7 macrophage cells. nih.govtandfonline.com

The mechanism behind this modulation is linked to the regulation of cellular metabolism. Shikonin is a potent inhibitor of pyruvate (B1213749) kinase M2 (PKM2), an enzyme that plays a key role in the metabolic shift to aerobic glycolysis seen in M1 macrophages. frontiersin.org By inhibiting the dimerization and tetramerization of PKM2, shikonin suppresses this metabolic reprogramming, thus alleviating the inflammatory response of macrophages. frontiersin.org In diabetic wound healing, shikonin was also found to inhibit M1 macrophage polarization and reduce pro-inflammatory factors by regulating the MAPK signaling pathway. nih.gov

Model/SystemEffect of ShikoninKey Markers AffectedAssociated Signaling PathwayReference
Collagen-Induced Arthritis (CIA) MiceInhibited M1 polarization, no effect on M2-Not specified nih.gov
LPS + IFN-γ Stimulated Macrophages (in vitro)Inhibited M1 polarization-Not specified nih.gov
Imiquimod-Induced Psoriasis Mice (with Methotrexate)Regulated M1/M2 balance (↓M1, ↑M2)↓CD86, ↑CD206, ↓iNOS, ↓IL-1β, ↓TNF-α, ↑Arg-1, ↑IL-10Not specified nih.govtandfonline.com
LPS-Stimulated RAW264.7 Cells (with Methotrexate)Regulated M1/M2 polarization↓CD86, ↑CD206, ↓M1 markersNot specified nih.govtandfonline.com
DSS-Induced Colitis MiceSuppressed M1 polarization↓F4/80, ↓iNOS, ↓CD86, ↓IFN-γ, ↓IL-1β, ↓IL-6, ↓TNF-α, ↑IL-10PKM2 Inhibition frontiersin.org
Diabetic Wound ModelInhibited M1 polarization, promoted M2 polarization↓Pro-inflammatory factors, ↑Anti-inflammatory factorsMAPK Signaling Pathway nih.gov

Shikonin demonstrates significant immunosuppressive effects by targeting T lymphocyte activation. nih.govnih.gov T cells are crucial mediators of the immune response, and their activation is a key event in many inflammatory and autoimmune conditions. nih.gov

Studies using primary human T lymphocytes have shown that shikonin can suppress T-cell activation in a dose-dependent manner. nih.govnih.gov This suppression manifests as an inhibition of T-cell proliferation, a reduction in the secretion of key cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and a downregulation of the expression of cell surface activation markers CD69 and CD25. nih.govnih.gov

The molecular mechanism underlying these inhibitory effects involves the suppression of critical signaling pathways. Shikonin has been found to inhibit the NF-κB signaling pathway. nih.gov It achieves this by directly decreasing the activity of IKKβ, which in turn prevents the phosphorylation of IKKα/β and the subsequent phosphorylation and degradation of its inhibitor, IκB-α. nih.gov This action effectively blocks the translocation of NF-κB into the nucleus, a necessary step for its function. nih.gov In addition to the NF-κB pathway, shikonin also suppresses the phosphorylation of JNK in the MAPK signaling pathway in T cells. nih.govnih.gov The JNK pathway is known to play multiple roles in T-cell immune responses, including the modulation of cytokine secretion and cell proliferation. nih.gov

Effect on T-CellsSpecific OutcomeMolecular MechanismReference
Suppression of ActivationInhibited T-cell proliferationInhibition of IKKβ activity (NF-κB pathway), Suppression of JNK phosphorylation (MAPK pathway) nih.govnih.gov
Decreased IL-2 and IFN-γ secretion
Downregulated CD69 and CD25 expression

Inflammasome Activation and Regulation by Shikonin

Shikonin is a potent inhibitor of inflammasomes, which are cytosolic protein complexes that play a central role in innate immunity by activating inflammatory processes. plos.orgnih.gov Specifically, shikonin has been shown to suppress the activation of the NLRP3 and AIM2 inflammasomes. plos.orgnih.gov The dysregulation of the NLRP3 inflammasome, in particular, can lead to uncontrolled inflammation and is implicated in various diseases. doaj.orgnih.gov

The activation of the NLRP3 inflammasome is a two-step process involving a priming step, often triggered by stimuli like LPS leading to NF-κB activation, and a second assembly step. plos.orgnih.gov While shikonin is a known inhibitor of the NF-κB pathway and thus affects the priming step, research has demonstrated that it also directly inhibits the second step of inflammasome assembly. plos.orgnih.gov

Shikonin's regulatory action occurs through several mechanisms:

Disruption of Inflammasome Assembly : Shikonin disrupts the assembly of the NLRP3 inflammasome by blocking the binding between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). doaj.orgnih.gov This action prevents the subsequent oligomerization of ASC and the formation of the "ASC speck," a critical platform for caspase-1 activation. plos.orgdoaj.orgnih.gov

Direct Inhibition of Caspase-1 : Shikonin directly targets and inhibits the activity of caspase-1. plos.orgnih.gov This is a crucial step, as active caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18. plos.orgdoaj.orgnih.gov By suppressing caspase-1 maturation and activity, shikonin effectively abolishes the secretion of mature IL-1β and IL-18. doaj.orgnih.gov

Reduction of ROS Production : The compound reduces the production of reactive oxygen species (ROS), which can act as an upstream activator of the NLRP3 inflammasome. doaj.orgnih.gov Specifically, shikonin inhibits the generation of oxidized mitochondrial DNA (ox-mtDNA), a known inducer of NLRP3 activation. doaj.orgnih.gov

Because shikonin also inhibits the AIM2 inflammasome, which is activated by double-stranded DNA, it suggests the compound targets common components of the inflammasome machinery, such as ASC oligomerization or caspase-1 itself. plos.orgnih.gov

Target InflammasomeMechanism of ActionDownstream EffectReference
NLRP3Disrupts NLRP3-ASC binding, preventing ASC speck formationSuppressed caspase-1 maturation and activation; Decreased secretion of mature IL-1β and IL-18 doaj.orgnih.gov
Reduces ROS and oxidized mitochondrial DNA (ox-mtDNA) production doaj.orgnih.gov
Directly inhibits caspase-1 activity plos.orgnih.gov
AIM2Inhibits ASC speck formation and directly targets caspase-1 plos.orgnih.gov

Wound Healing and Tissue Regeneration Mechanisms of Shikonin

Promotion of Fibroblast Proliferation and Collagen Synthesis

Shikonin plays a significant role in wound healing by stimulating the activity of fibroblasts, the primary cells responsible for producing the extracellular matrix, including collagen. nih.gov Studies have demonstrated that shikonin promotes the proliferation of various types of fibroblasts, including human dermal fibroblasts (HDFs) and human gingival fibroblasts (hGFs). nih.govnih.gov This proliferative effect is considered a key mechanism through which shikonin promotes wound healing. nih.gov

The molecular mechanisms driving these effects involve the activation of specific signaling pathways. The PI3K/AKT pathway has been identified as a key regulator through which shikonin promotes fibroblasts to repair skin wounds. researchgate.netresearchgate.net Additionally, the ERK 1/2 signaling pathway is implicated in shikonin's ability to promote proliferation, migration, and type I collagen synthesis in human gingival fibroblasts. nih.gov

EffectCell Type / ModelKey FindingsSignaling PathwayReference
Promotes ProliferationHuman Dermal Fibroblasts (HDFs)Stimulated cell growth.PI3K/AKT nih.govresearchgate.net
Human Gingival Fibroblasts (hGFs)Significantly promoted proliferation and migration.ERK 1/2 nih.gov
Modulates Collagen SynthesisWound Healing Models (in vivo)Increased collagen deposition.Not specified nih.gov
Human Gingival Fibroblasts (hGFs)Promoted type I collagen synthesis.ERK 1/2 nih.gov
Hypertrophic Scar FibroblastsReduced TGF-β1-induced collagen production.ERK/Smad semanticscholar.org

Angiogenesis Promotion in Wound Healing Contexts

Angiogenesis, the formation of new blood vessels, is a critical process for successful wound healing, as it ensures the delivery of oxygen, nutrients, and immune cells to the injury site. esmed.orgesmed.org Shikonin has been shown to potentiate wound healing by actively promoting angiogenesis. nih.gov

The pro-angiogenic effects of shikonin are mediated through its influence on endothelial cells and the expression of key angiogenic factors. nih.gov Research has shown that shikonin stimulates the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. nih.gov It also enhances the expression of crucial growth factors that drive the angiogenic process. Notably, shikonin upregulates the expression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), both of which are potent inducers of angiogenesis. nih.govmdpi.comnih.gov In studies on human gingival fibroblasts, shikonin was found to increase VEGF gene expression. nih.gov Furthermore, in diabetic wound models, shikonin treatment restored the expression of angiogenesis-related factors like CD31 and VEGF, promoting the migration and proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov

The signaling pathways involved in shikonin's pro-angiogenic activity have also been investigated. Studies suggest that shikonin can regulate the PI3K-AKT pathway, which is crucial for cell proliferation and angiogenesis. nih.gov Additionally, shikonin has been found to suppress IL-17-induced VEGF expression by blocking the JAK2/STAT3 pathway, indicating a complex regulatory role in inflammatory contexts that can ultimately favor controlled angiogenesis for tissue repair. nih.gov

EffectKey Factor / Cell TypeMechanism / PathwayReference
Stimulates Endothelial CellsEndothelial cell proliferationUpregulation of angiogenic factors nih.gov
Endothelial cell migration
Upregulates Angiogenic FactorsVascular Endothelial Growth Factor (VEGF)PI3K-AKT pathway; Blockage of JAK2/STAT3 pathway nih.govmdpi.comnih.govnih.gov
Basic Fibroblast Growth Factor (bFGF)Not specified mdpi.com
CD31PI3K-AKT pathway nih.gov

Anti-inflammatory Role in Wound Repair

Shikonin, a naturally occurring naphthoquinone, plays a significant role in the intricate process of wound healing by modulating the initial inflammatory phase. Its anti-inflammatory properties are crucial for creating a conducive environment for tissue regeneration. Research indicates that shikonin can inhibit the expression of pro-inflammatory cytokines, which are key mediators of inflammation. For instance, in murine models of acute pancreatitis and acute lung injury, shikonin administration significantly reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This cytokine inhibition is accompanied by a reduction in myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration at the site of inflammation.

The molecular mechanism underlying these effects often involves the inhibition of critical inflammatory signaling pathways. Shikonin has been shown to attenuate inflammatory infiltration by modulating the inhibitor of nuclear factor kappa B-α (IκB-α)/NF-κB signaling pathway. nih.gov By preventing the degradation of IκB-α, shikonin blocks the activation of NF-κB, a transcription factor that governs the expression of numerous inflammatory genes. Furthermore, shikonin exerts anti-inflammatory effects by inhibiting the expression of the orphan nuclear receptor Nr4a family gene in mast cells. nih.gov This multifaceted approach to dampening the inflammatory response helps to prevent excessive inflammation, which can impede the healing process and lead to chronic wounds.

Re-epithelialization Enhancement

Re-epithelialization is a critical step in wound closure, involving the proliferation and migration of keratinocytes to cover the dermal defect. Shikonin actively promotes this process through various mechanisms. Studies have demonstrated that shikonin stimulates the proliferation of skin cells, including keratinocytes and fibroblasts, at the wound site. mdpi.com This proliferative effect is partly mediated by the regulation of key signaling pathways, such as the PI3K/AKT pathway, which is essential for cell growth and survival. mdpi.com

A significant aspect of shikonin's action on re-epithelialization is its ability to induce epithelial-mesenchymal transition (EMT). mdpi.com During wound healing, keratinocytes at the wound edge undergo a partial EMT, allowing them to become migratory and facilitate wound closure. Shikonin enhances this process by suppressing the expression of specific microRNAs, including members of the miR-200 family (miR-200a, -200b, -200c, -141, and -205). mdpi.com The downregulation of these microRNAs leads to the upregulation of their targets, ZEB1 and ZEB2, which are key transcriptional repressors of E-cadherin and inducers of EMT. mdpi.com

Furthermore, shikonin influences the expression of growth factors that are pivotal for tissue repair. It has been shown to increase the expression of basic fibroblast growth factor (bFGF), a potent mitogen for fibroblasts and keratinocytes that also promotes angiogenesis. nih.gov Additionally, shikonin can induce the release of transforming growth factor-beta 1 (TGF-β1), which plays a complex role in wound healing, including stimulating cell migration and extracellular matrix deposition. researchgate.netfrontiersin.org Through these integrated actions on cell proliferation, migration, and growth factor expression, shikonin significantly accelerates the re-epithelialization of wounds. nih.govnih.gov

Molecular Target/Pathway Effect of Shikonin Outcome in Wound Healing
NF-κB Signaling PathwayInhibitionReduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
PI3K/AKT Signaling PathwayActivationPromoted proliferation of fibroblasts and keratinocytes
miR-200 familySuppressionEnhanced Epithelial-Mesenchymal Transition (EMT) for cell migration
Basic Fibroblast Growth Factor (bFGF)Increased ExpressionEnhanced granulation tissue formation and re-epithelialization
Transforming Growth Factor-β1 (TGF-β1)Induction of ReleaseStimulated intestinal epithelial cell migration

Antimicrobial Activities of Shikonin

Shikonin possesses a broad spectrum of antimicrobial activities, which contributes significantly to its therapeutic effects, particularly in wound healing where infection is a major complication.

Antibacterial Mechanisms

Shikonin has demonstrated notable efficacy against a range of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Its antibacterial action is multifaceted, involving the inhibition of bacterial proliferation, disruption of protective structures like biofilms, and interference with essential cellular functions.

Inhibition of Bacterial Growth and Biofilm Formation

Shikonin effectively inhibits the growth of various bacteria. Studies have determined its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against foodborne S. aureus to be in the range of 35–70 μg/mL. mdpi.com Beyond direct growth inhibition, shikonin is a potent inhibitor of biofilm formation, a crucial virulence factor that protects bacteria from antibiotics and host immune responses. mdpi.com

At non-inhibitory concentrations, shikonin significantly curtails biofilm formation in S. aureus and other microbes like Cutibacterium acnes and Candida albicans. nih.govmdpi.com The mechanism involves the downregulation of genes essential for biofilm development. For instance, it inhibits the transcription of genes like cidA and sarA in S. aureus. mdpi.com Furthermore, it can downregulate the expression of quorum-sensing genes such as agrA and RNAIII, thereby interfering with the cell-to-cell communication bacteria use to coordinate biofilm formation. nih.gov In Escherichia coli, shikonin has been shown to inhibit the transcription of genes related to curli, flagella formation, and quorum sensing. nih.gov

Membrane Disruption and Metabolic Interference

A primary antibacterial mechanism of shikonin is the disruption of the bacterial cell membrane's integrity. frontiersin.orgnih.gov This disruption leads to the leakage of intracellular components, such as nucleic acids and proteins. mdpi.com Shikonin induces hyperpolarization of the cell membrane and decreases the intracellular concentration of adenosine triphosphate (ATP), indicating a severe impact on cellular energy metabolism. mdpi.commdpi.comresearchgate.net

The anti-MRSA effect of shikonin is also linked to its affinity for peptidoglycan, a major component of the Gram-positive bacterial cell wall. nih.govresearchgate.net This interaction may facilitate membrane damage. Additionally, shikonin's activity is associated with the permeability of the cytoplasmic membrane and the function of ATP-binding cassette (ABC) transporters, suggesting it interferes with crucial transport and metabolic processes within the bacterial cell. mdpi.comnih.govresearchgate.net

Bacterial Target Mechanism of Shikonin Result
Biofilm FormationDownregulation of cidA, sarA, agrA, RNAIII genesInhibition of biofilm development in S. aureus
Cell MembraneDisruption of membrane integrity, hyperpolarizationLeakage of intracellular contents, cell death
Cellular MetabolismDecrease in intracellular ATP concentrationInhibition of bacterial growth
PeptidoglycanBinding affinityPotentiation of anti-MRSA activity
ABC TransportersInterference with activityDisruption of cellular transport and metabolism

Antiviral Mechanisms

Shikonin's antimicrobial activity extends to viruses, where it has been shown to inhibit a variety of viral pathogens through distinct mechanisms. Research indicates that shikonin can block the invasion of human immunodeficiency virus (HIV) with high efficacy at non-cytotoxic concentrations. mdpi.com This is achieved by interfering with chemokine receptors, which the virus uses for entry into host cells, thereby obstructing HIV-1 replication. mdpi.com

In the case of adenovirus type 3 (AdV3), shikonin has demonstrated the ability to inhibit viral replication in vitro. The proposed mechanism involves the inhibition of the expression of the viral hexon protein, a major structural component of the viral capsid. scispace.com By preventing the synthesis of this essential protein, shikonin effectively halts the assembly of new, infectious virus particles.

More recently, shikonin has been identified as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. It acts as a non-covalent inhibitor of the virus's main protease (Mpro or 3CLpro). mdpi.comnih.gov This enzyme is critical for processing viral polyproteins into functional non-structural proteins required for viral replication. Shikonin binds to the protease, with interactions noted at key residues like His41, thereby blocking its enzymatic activity and disrupting the viral life cycle. mdpi.comnih.gov

Inhibition of Viral Replication and Entry

Shikonin has been found to inhibit the invasion of human immunodeficiency virus (HIV) with high efficacy at non-cytotoxic levels in vitro. mdpi.com Its mechanism involves interfering with downstream signaling by blocking chemokine receptors, which are essential for HIV-1 to enter host cells. mdpi.comresearchgate.net By down-regulating the surface expression of CCR5, a primary HIV-1 coreceptor on macrophages, shikonin effectively hinders the virus's ability to infect these cells. researchgate.net

In the context of Epstein-Barr virus (EBV), a highly prevalent human herpesvirus, shikonin has been shown to repress viral reactivation. nih.gov EBV alternates between a latent and a lytic phase, both contributing to potential oncogenesis. nih.gov Shikonin's inhibitory action is linked to its ability to suppress the NLRP3 inflammasome, a component that EBV utilizes to enter its productive lytic cycle. nih.gov By repressing the transcription of reactivation-induced NLRP3, shikonin inhibits the activation of the inflammasome and consequently the induction of the EBV lytic phase. nih.gov

Targeting Specific Viral Proteins

A significant aspect of shikonin's antiviral activity is its ability to target and inhibit specific viral proteins essential for replication. A primary example is its effect on the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.gov The Mpro is a key enzyme that processes viral polyproteins into functional nonstructural proteins, making it a critical target for blocking viral replication. mdpi.comnih.gov

Shikonin acts as a potent non-covalent inhibitor of the SARS-CoV-2 Mpro. news-medical.netmdpi.com Crystallographic studies have revealed that shikonin binds to the substrate-binding pocket of the protease, but through a novel mechanism that induces conformational changes, differing from other inhibitors. news-medical.net This interaction involves residues in the S1 and S2 subsites of the enzyme. nih.gov Specifically, the naphthazarin moiety of shikonin forms a π-stack with the residue His41. nih.gov This unique binding mode provides a promising basis for developing new antiviral drugs targeting the SARS-CoV-2 main protease. news-medical.net

Furthermore, a synthesized shikonin ester, PMM-034, has demonstrated activity against the influenza A (H1N1) virus by inhibiting the viral enzyme neuraminidase (NA). nih.gov This inhibition is dose-dependent and results in a sharp decrease in the viral nucleocapsid protein mRNA in infected cells, effectively blocking H1N1 infection. nih.gov

VirusTargeted Protein/ProcessMechanism of Action
SARS-CoV-2 Main Protease (Mpro)Non-covalent inhibition of the substrate-binding pocket, blocking viral replication. news-medical.netmdpi.com
Influenza A (H1N1) Neuraminidase (NA)Inhibition of NA activity, leading to a decrease in viral nucleocapsid protein mRNA. nih.gov
HIV-1 Chemokine Receptor CCR5Down-regulation of CCR5 surface expression on macrophages, inhibiting viral entry. mdpi.comresearchgate.net
Epstein-Barr Virus (EBV) NLRP3 InflammasomeRepression of reactivation-induced NLRP3 transcription, inhibiting inflammasome activation and lytic cycle induction. nih.gov

Antifungal Mechanisms

Shikonin exhibits potent antifungal activities, particularly against pathogenic fungi such as Candida albicans, including strains resistant to common antifungal drugs like fluconazole. nih.govnih.govnih.gov Its mechanisms are multifaceted, involving the disruption of fungal growth, biofilm formation, and the integrity of the cell membrane. nih.govnih.gov

Inhibition of Fungal Growth and Spore Germination

Shikonin effectively inhibits the growth of Candida albicans and disrupts the formation of biofilms, which are structured communities of fungal cells that are notoriously resistant to antifungal agents. nih.govnih.gov It has been shown to not only prevent the formation of new biofilms but also to compromise the integrity of mature biofilms. nih.gov The compound hinders the formation of hyphae, which are filamentous structures crucial for the virulence and biofilm development of C. albicans. nih.gov This inhibition is linked to the downregulation of several hypha- and adhesion-specific genes. nih.gov The antifungal action of shikonin is also associated with an increase in the generation of endogenous reactive oxygen species (ROS) within the fungal cells. nih.govcapes.gov.br This oxidative stress contributes to a shift in mitochondrial aerobic respiration, ultimately inhibiting fungal growth. nih.govcapes.gov.br

Membrane Permeability Alterations

A key aspect of shikonin's antifungal mechanism is its ability to alter the permeability of the fungal cell membrane. Studies on C. albicans have revealed that treatment with shikonin leads to a decrease in mitochondrial membrane potential. nih.govcapes.gov.br This disruption of the mitochondrial membrane is a critical factor leading to fungal cell death. nih.gov Shikonin induces characteristics of both apoptosis (programmed cell death) and necrosis in C. albicans. nih.gov The apoptotic effects include features such as chromatin condensation and the activation of caspases, while damage from oxidative stress also contributes to necrotic cell death. nih.gov

Fungal SpeciesMechanism of ActionObserved Effect
Candida albicans Induction of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. nih.govcapes.gov.brInhibition of growth, including fluconazole-resistant strains. nih.govnih.gov
Candida albicans Inhibition of hyphae formation and downregulation of adhesion-related genes. nih.govDisruption of both the formation and maintenance of mature biofilms. nih.govnih.gov
Candida, Aspergillus, Cryptococcus Induction of cellular apoptosis and necrosis. nih.govPotent in vitro antifungal activity. mdpi.comnih.gov

Antiparasitic Activities

Shikonin and its derivatives have demonstrated significant activity against various parasites. Research has highlighted its potential in combating infections caused by protozoan and monogenean parasites.

One of its derivatives, acetylshikonin (B600194), has been tested against visceral leishmaniasis, a disease caused by the parasite Leishmania donovani. rsc.org The compound works by inducing the production of nitric oxide and reactive oxygen species (ROS) in host macrophages, which in turn kill the intracellular amastigotes of the parasite. rsc.org This process is mediated by an increase in Interleukin-12 (IL-12), a cytokine that promotes a cellular immune response. rsc.org

In the context of aquaculture, shikonin has been identified as a potent agent against monogenean parasites, which pose a significant threat to the industry. nih.gov Through virtual screening and molecular docking, shikonin was found to be an effective inhibitor of myosin, a crucial motor protein in these parasites. nih.gov By targeting myosin, shikonin disrupts essential functions, leading to parasite death. nih.gov This finding highlights the potential of shikonin and its optimized analogue, 1,4-naphthoquinone, as alternative anthelmintic agents for controlling parasitic infections in fish. nih.gov

ParasiteMechanism of ActionReference
Leishmania donovani Induces nitric oxide and reactive oxygen species (ROS) in host macrophages. rsc.org
Gyrodactylus (Monogenean) Inhibits the parasite's myosin protein. nih.gov

Neuroprotective Mechanisms of Shikonin

Shikonin has demonstrated significant neuroprotective effects across various models of neurological damage and disease. nih.govnih.govnih.gov Its mechanisms of action are diverse, primarily involving the mitigation of oxidative stress, inflammation, and apoptosis in neuronal cells. mdpi.comnih.govnih.gov

In models of Parkinson's disease, shikonin has been shown to attenuate the death of dopaminergic neurons in the nigrostriatal pathway. mdpi.com It achieves this by reducing neuroinflammation and oxidative stress. mdpi.com Similarly, in cases of alcoholic encephalopathy, shikonin administration helped normalize exploratory behavior and conditioned reflex activity in mice by stimulating the proliferation of neural stem cells and neuronal committed progenitors. researchgate.net

A key pathway involved in shikonin's neuroprotective activity is the Nrf2-ARE signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage. nih.gov Shikonin has been shown to activate this pathway, thereby protecting spiral ganglion neurons from ototoxic drug-induced damage. nih.gov

Furthermore, shikonin can inhibit apoptosis in hippocampal neurons, which is crucial for cognitive function. In a rat model of vascular dementia caused by chronic cerebral hypoperfusion, shikonin treatment was found to mitigate cognitive deficits. nih.gov This neuroprotective effect is achieved by modulating the PTEN/Akt/CREB/BDNF signaling pathway. nih.gov By increasing the phosphorylation of Akt and CREB and the expression of brain-derived neurotrophic factor (BDNF), shikonin reduces apoptosis and exerts its protective effects. nih.gov It has also been shown to protect transplanted human umbilical cord mesenchymal stem cells from apoptosis induced by hypoxia/ischemia by regulating autophagy via the AMPK/mTOR signaling pathway. spandidos-publications.com

Condition/ModelMolecular MechanismOutcome
Parkinson's Disease Model Attenuation of neuroinflammation and oxidative stress. mdpi.comProtection of nigrostriatal dopaminergic neurons. mdpi.com
Alcoholic Encephalopathy Stimulation of neural stem cell and progenitor proliferation. researchgate.netNormalization of exploratory behavior and conditioned reflex activity. researchgate.net
Ototoxic Drug-Induced Damage Activation of the Nrf2-ARE signaling pathway. nih.govProtection of cochlear spiral ganglion neurons. nih.gov
Chronic Cerebral Hypoperfusion Inhibition of apoptosis via PTEN/Akt/CREB/BDNF signaling. nih.govAttenuation of cognitive impairment. nih.gov
Hypoxia/Ischemia Regulation of autophagy via the AMPK/mTOR pathway. spandidos-publications.comReduction of apoptosis in mesenchymal stem cells. spandidos-publications.com

Attenuation of Neuroinflammation

Shikonin, a naphthoquinone pigment derived from the root of Lithospermum erythrorhizon, has demonstrated significant anti-inflammatory properties within the central nervous system. nih.gov Its mechanisms primarily involve the inhibition of microglial activation, which are the primary immune cells in the brain. nih.govnih.gov Chronic or excessive activation of microglia contributes to neurodegenerative diseases through the release of pro-inflammatory molecules and neurotoxins. nih.gov

Research indicates that shikonin and its derivatives can suppress the activation of microglia, thereby reducing the production and release of various inflammatory mediators. nih.govucm.es In studies using lipopolysaccharide (LPS) to induce inflammation, shikonin treatment has been shown to inhibit the morphological changes associated with microglial activation. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govnih.gov

The molecular pathways implicated in shikonin's neuroprotective effects include the modulation of key signaling cascades. Shikonin has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and Akt, both of which are crucial in inflammatory responses. nih.govelsevierpure.com Furthermore, it has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This is achieved by decreasing the phosphorylation of IκB-α, which prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.govelsevierpure.com In models of sepsis-associated encephalopathy, shikonin has been observed to regulate the cGAS-STING signaling pathway, leading to a reduction in neuroinflammation. bvsalud.org Additionally, in the context of cerebral ischemia/reperfusion injury, shikonin mitigates inflammation by inhibiting the NOD2/RIP2/NF-κB signaling pathway, which in turn modulates microglial polarization towards an anti-inflammatory phenotype. nih.gov

Table 1: Effects of Shikonin on Neuroinflammatory Markers and Pathways

Model System Key Findings Affected Molecules/Pathways Reference(s)
Lipopolysaccharide (LPS)-stimulated microglial cells Inhibited nitric oxide (NO) release and expression of iNOS, TNF-α, IL-1β, and COX-2 mRNA. ERK1/2, Akt, NF-κB nih.govelsevierpure.com
Complete Freund's Adjuvant (CFA)-induced inflammation in rats Reduced paw edema and inhibited spinal microglia activation. Microglia morphological changes nih.govucm.es
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of Parkinson's disease Alleviated neuroinflammation by reducing levels of TNF-α, IL-1β, IL-6, iNOS, and COX-2. Akt/ERK/JNK/NF-κB nih.gov
Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats Reduced microglial proinflammatory phenotype and levels of iNOS, TNF-α, IL-1β, and IL-6. NOD2/RIP2/NF-κB nih.gov
Sepsis-associated encephalopathy (SAE) in rats Reduced levels of IL-1β and TNF-α, and protein expressions of cGAS and STING. cGAS-STING bvsalud.org

Antioxidant Effects in Neural Tissues

Shikonin exerts potent antioxidant effects in neural tissues, contributing significantly to its neuroprotective properties. nih.govd-nb.info A primary mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.commdpi.com

Under conditions of oxidative stress, such as those occurring in subarachnoid hemorrhage or cerebral ischemia/reperfusion injury, shikonin has been shown to upregulate the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1). nih.gov This activation of the Nrf2 pathway enhances the cellular defense mechanisms against reactive oxygen species (ROS). nih.gov Studies have demonstrated that shikonin treatment can significantly reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels and activity of endogenous antioxidants like superoxide dismutase (SOD), catalase, and glutathione (B108866) (GSH). nih.govnih.gov

In a model of subarachnoid hemorrhage, shikonin was found to activate the Sirt1/Nrf2/HO-1 signaling pathway, thereby attenuating oxidative stress and blood-brain barrier injury. nih.gov Similarly, in cochlear spiral ganglion neurons, shikonin was shown to alleviate oxidative stress by activating the Nrf2-ARE signaling pathway. nih.gov The generation of ROS by shikonin in some cancer cell lines appears to be a mechanism for its anti-cancer effects, highlighting a context-dependent role of ROS modulation. semanticscholar.orgfrontiersin.org In neural tissues, however, its predominant effect is antioxidant and protective. nih.govnih.gov

Table 2: Shikonin's Impact on Oxidative Stress Markers in Neural Tissues

Condition/Model Effect of Shikonin Associated Pathway Reference(s)
Subarachnoid Hemorrhage (SAH) in rats Decreased MDA, increased GSH and SOD levels, reduced ROS. Sirt1/Nrf2/HO-1 nih.gov
Cerebral ischemia/reperfusion in mice Decreased MDA, carbonyl, and ROS; increased SOD, catalase, GSH-Px activities, and GSH/GSSG ratio. Antioxidant activity nih.gov
Ouabain-induced cochlear spiral ganglion neuron damage Reduced ROS and MDA; increased SOD and GSH levels. Nrf2-ARE nih.gov
Parkinson's Disease (MPTP model) Alleviated oxidative stress in the substantia nigra. Akt/ERK/JNK/NF-κB nih.gov

Modulation of Apoptotic Pathways in Neurodegeneration

Shikonin has been shown to modulate apoptotic pathways, offering a potential therapeutic avenue for neurodegenerative disorders. nih.gov In a Parkinson's disease model using the neurotoxin MPTP, shikonin treatment was found to ameliorate the death of dopaminergic neurons in the substantia nigra. nih.gov This neuroprotective effect is linked to its ability to inhibit oxidative stress and neuroinflammation, which are key contributors to neuronal apoptosis. nih.gov

The molecular mechanisms involve the regulation of several signaling pathways that control cell survival and death. Shikonin has been observed to modulate the Akt/ERK/JNK/NF-κB pathways, which are critically involved in neuronal apoptosis. nih.gov By inhibiting these pathways, shikonin can suppress the downstream activation of apoptotic cascades.

Furthermore, shikonin's ability to reduce the production of pro-inflammatory and neurotoxic molecules from activated microglia also contributes to its anti-apoptotic effects. nih.gov Chronic neuroinflammation is a known driver of neuronal cell death in various neurodegenerative conditions. By attenuating the inflammatory response, shikonin helps to create a more favorable environment for neuronal survival. nih.govelsevierpure.com

Other Pharmacological Activities and Mechanisms

Antidiabetic Effects

Shikonin has demonstrated notable antidiabetic properties, primarily by enhancing glucose uptake in peripheral tissues. nih.gov It has been shown to stimulate glucose uptake in adipocytes, cardiomyocytes, and skeletal muscle cells. nih.govplos.org This effect is mediated through an insulin-independent pathway, which is of particular interest for the treatment of type 2 diabetes where insulin (B600854) signaling is impaired. nih.govmonash.edu

In adipocytes, shikonin-stimulated glucose uptake is dependent on a tyrosine kinase pathway but does not primarily involve the insulin receptor or phosphatidylinositol 3-kinase (PI3K). nih.gov However, it does lead to the phosphorylation of Akt, a key downstream effector in glucose metabolism. nih.gov In skeletal muscle cells, the mechanism is also insulin-independent but relies on an increase in intracellular calcium levels, which in turn stimulates the translocation of GLUT4 glucose transporters to the cell surface. nih.govplos.orgmonash.edu

In vivo studies in diabetic Goto-Kakizaki rats have confirmed the beneficial effects of shikonin on glucose metabolism. nih.gov Treatment with shikonin led to a significant decrease in plasma glucose levels and improved insulin sensitivity. nih.govmonash.edu Another identified mechanism for its antidiabetic potential is the competitive inhibition of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. mdpi.com

Table 3: Mechanisms of Shikonin's Antidiabetic Effects

Cell/Animal Model Key Mechanism Outcome Reference(s)
3T3-L1 adipocytes Insulin-independent tyrosine kinase pathway, Akt phosphorylation. Increased glucose uptake. nih.gov
L6 skeletal muscle myotubes Insulin-independent, calcium-dependent pathway, GLUT4 translocation. Increased glucose uptake. nih.govplos.orgmonash.edu
Diabetic Goto-Kakizaki rats In vivo glucose uptake enhancement. Decreased plasma glucose levels, improved insulin sensitivity. nih.govmonash.edu
In vitro enzyme assay Competitive inhibition of PTP1B. Potential for improving insulin resistance. mdpi.com

Anti-osteoporotic Effects

Shikonin has shown promise in the treatment of osteoporosis by modulating bone remodeling processes. frontiersin.orgconsensus.app It exerts a dual effect by promoting the formation of new bone by osteoblasts and inhibiting the resorption of bone by osteoclasts. nih.govnih.gov

Shikonin stimulates the proliferation and differentiation of osteoblasts and bone marrow-derived mesenchymal stem cells (BMSCs) into osteoblasts. nih.govacs.orgspandidos-publications.com This is achieved through the activation of several signaling pathways crucial for osteogenesis. Studies have shown that shikonin upregulates the expression of key osteoblast-specific marker genes, including alkaline phosphatase (ALP), runt-related transcription factor 2 (Runx2), bone morphogenetic protein-2 (BMP-2), and osteocalcin (B1147995) (OCN). nih.govnih.govspandidos-publications.com The signaling pathways implicated in this process include the BMP-2/Smad5 and the MAPK pathways, involving the phosphorylation of p38, ERK, and JNK. nih.govacs.orgspandidos-publications.com

Concurrently, shikonin inhibits the differentiation and activity of osteoclasts, the cells responsible for bone breakdown. nih.govresearchgate.net It has been found to suppress the formation of RANKL-mediated osteoclasts and inhibit the expression of osteoclast-specific marker genes such as nuclear factor of activated T cells cytoplasmic 1 (NFATc1), cathepsin K (Ctsk), and tartrate-resistant acid phosphatase (TRAcP). nih.gov This inhibitory effect is mediated through the suppression of the RANKL-induced NF-κB and NFAT signaling pathways. nih.gov In animal models of postmenopausal osteoporosis, shikonin has been shown to effectively slow down bone loss. nih.gov

Table 4: Shikonin's Effects on Bone Metabolism

Cell Type/Model Effect Molecular Mechanism Reference(s)
MC3T3-E1 osteoblastic cells Promotes proliferation and differentiation. Activation of BMP-2/Smad5 signaling pathway. spandidos-publications.com
Bone marrow-derived mesenchymal stem cells (BMSCs) Stimulates differentiation into osteoblasts. Upregulation of p38, ERK, and JNK in the MAPK signaling pathway. nih.govacs.org
RANKL-induced osteoclasts Inhibits differentiation and formation. Inhibition of NF-κB and NFAT signaling pathways. nih.gov
Ovariectomized (OVX) mice Slows down bone loss. Inhibition of osteoclast activity. nih.gov

Cardiovascular Protective Effects

Shikonin exhibits protective effects on the cardiovascular system through various mechanisms. It has been shown to ameliorate cardiac injury and dysfunction in different models of cardiovascular disease. nih.gov

In doxorubicin-induced cardiotoxicity, shikonin provides protection by inhibiting oxidative stress and cardiomyocyte apoptosis. nih.gov This is mediated through the downregulation of Mammalian sterile 20-like kinase 1 (Mst1) and the subsequent activation of the Nrf2 pathway, which enhances antioxidant defenses. nih.gov Shikonin has also been found to reduce cardiac hypertrophy and fibrosis in angiotensin II-induced cardiac remodeling by suppressing pyruvate kinase M2 (PKM2). nih.gov

Furthermore, shikonin has demonstrated protective effects against myocardial ischemia/reperfusion (I/R) injury. nih.gov In H9C2 cardiomyocytes subjected to hypoxia/reoxygenation, shikonin pretreatment increased cell viability, reduced lactate (B86563) dehydrogenase (LDH) release, and suppressed apoptosis. nih.gov This protection is associated with the preservation of mitochondrial membrane potential and the activation of the PI3K/Akt signaling pathway. nih.gov Another study on myocardial I/R injury suggests that shikonin protects by inhibiting autophagy through the activation of the Hippo signaling pathway. researchgate.net

Nephroprotective Effects

Shikonin, a major bioactive naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated significant protective effects on the kidneys across various experimental models of renal injury. Its nephroprotective activities are attributed to a range of molecular mechanisms, including the attenuation of oxidative stress, inhibition of inflammation, suppression of apoptosis, and reduction of fibrosis. Research has highlighted shikonin's potential in mitigating both acute kidney injury (AKI) and chronic kidney disease (CKD) through the modulation of multiple signaling pathways.

Protection Against Acute Kidney Injury (AKI)

Shikonin has been shown to be effective in several models of AKI, including injury induced by ischemia/reperfusion, sepsis, and drug-induced toxicity.

Ischemia/Reperfusion (I/R) Injury: In experimental models of renal I/R injury, shikonin administration alleviates renal dysfunction and acute tubular damage. karger.comnih.gov The protective mechanism involves the inhibition of endoplasmic reticulum (ER) stress-induced apoptosis. karger.comnih.govimedsource.org Mechanistically, shikonin activates the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. karger.comnih.govnih.gov Activation of Sirt1 promotes the nuclear translocation and transcription of Nrf2, which in turn upregulates the antioxidant enzyme HO-1, thereby protecting renal cells from apoptosis triggered by ER stress. karger.comnih.gov

Sepsis-Induced AKI: In murine models of lipopolysaccharide (LPS)-induced septic AKI, shikonin improves survival rates and renal function markers like serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). imedpub.comimedpub.com Its protective effects are linked to the suppression of inflammatory cytokines such as Interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). imedpub.comimedpub.comnih.gov Shikonin also mitigates oxidative stress by reducing serum hydroperoxide and renal malondialdehyde (MDA) levels. imedpub.comimedpub.comnih.gov This is achieved, at least in part, through the activation of the Nrf2 pathway, leading to increased expression of antioxidant enzymes. imedpub.comimedpub.com Furthermore, shikonin has been found to attenuate apoptosis, oxidative stress, and inflammation in kidney tubular epithelial cells by modulating the NADPH oxidase 4 (NOX4)/PTEN/AKT pathway. nih.gov

Drug-Induced Nephrotoxicity: Shikonin demonstrates a protective role against gentamicin-induced renal injury. mdpi.comnih.gov Gentamicin (B1671437), an antibiotic, can accumulate in proximal tubule epithelial cells, leading to toxicity. Shikonin alleviates this by restoring renal endocytic function, suppressing the expression of megalin, cubilin, and CLC-5. mdpi.comnih.gov The underlying mechanisms involve the modulation of several key signaling cascades, including the SIRT1/Nrf2/HO-1 pathway to enhance antioxidant defenses, and the suppression of the Toll-like receptor-4 (TLR-4)/Nuclear factor-kappa B (NF-κB)/Mitogen-activated protein kinase (MAPK) pathway to reduce inflammation and apoptosis. mdpi.comnih.gov It also appears to activate the pro-survival PI3K/Akt pathway. mdpi.comnih.gov

Table 1: Research Findings on Shikonin in Acute Kidney Injury Models

AKI ModelKey FindingsMolecular MechanismsReferences
Ischemia/Reperfusion (I/R)Alleviated renal dysfunction and tissue damage; reduced apoptosis.Inhibited ER stress-induced apoptosis via activation of the Sirt1/Nrf2/HO-1 pathway. karger.comnih.govnih.govimedsource.org
Sepsis (LPS-induced)Improved survival and renal function; reduced inflammation and oxidative stress.Activated Nrf2; suppressed inflammatory cytokines (IL-6, TNF-α); modulated the NOX4/PTEN/AKT pathway. imedpub.comimedpub.comnih.gov
Drug-Induced (Gentamicin)Restored normal kidney function and histology; suppressed inflammation and apoptosis.Modulated SIRT1/Nrf2/HO-1, TLR-4/NF-κB/MAPK, and PI3K/Akt pathways; restored renal endocytosis function. mdpi.comnih.gov

Amelioration of Chronic Kidney Disease (CKD)

Shikonin also exhibits therapeutic potential in models of CKD, particularly diabetic nephropathy and renal fibrosis.

Diabetic Nephropathy (DN): In streptozotocin (B1681764) (STZ)-induced rat models of DN, shikonin administration significantly alleviates the elevation of blood urea nitrogen, serum creatinine, and urinary protein content, while also mitigating renal pathological injury. researchgate.netnih.gov The protective effects are associated with a significant decrease in oxidative stress and inflammation within the kidney tissues. researchgate.netnih.gov One of the key pathways implicated is the Toll-like receptor 4/myeloid differentiation primary response 88/nuclear factor-κB (TLR4/MyD88/NF-κB) signaling pathway, which shikonin helps to suppress. researchgate.netnih.gov In studies using high-glucose-treated renal proximal tubule cells (NRK-52E), shikonin was shown to inhibit oxidative stress and cytotoxicity by activating the AKT signaling pathway. nih.gov

Renal Fibrosis: Renal interstitial fibrosis is a common endpoint for most CKDs. Shikonin has been shown to reduce renal fibrosis in a mouse model of unilateral ureteral obstruction (UUO). nih.govnih.gov It ameliorates the induction of fibrotic markers such as fibronectin and collagen type I. nih.gov A key mechanism is the inhibition of glycolysis through its action as a potent inhibitor of Pyruvate Kinase M2 (PKM2). nih.gov By inhibiting PKM2, shikonin reduces the production of lactate. nih.gov This, in turn, represses histone lactylation, leading to decreased expression of transforming growth factor-β1 (TGF-β1), a major pro-fibrotic cytokine. nih.govresearchgate.net The reduction in TGF-β1 subsequently suppresses processes like macrophage-myofibroblast transition (MMT), a significant contributor to renal fibrosis. nih.govresearchgate.net

Table 2: Research Findings on Shikonin in Chronic Kidney Disease Models

CKD ModelKey FindingsMolecular MechanismsReferences
Diabetic Nephropathy (STZ-induced)Reduced BUN, serum creatinine, and proteinuria; decreased renal pathologic injury.Decreased oxidative stress and inflammation via suppression of the TLR4/MyD88/NF-κB pathway; activated AKT signaling. researchgate.netnih.govnih.gov
Renal Fibrosis (UUO)Reduced deposition of fibrotic markers (fibronectin, collagen I); suppressed renal tubular apoptosis.Inhibited glycolysis by targeting PKM2, leading to reduced lactate and repression of histone lactylation, which impedes TGF-β1 expression. nih.govnih.govresearchgate.net

Preclinical Research and Therapeutic Potential of Shikonin

In Vitro Studies on Cell Lines and Primary Cell Cultures

Cell Viability and Proliferation Assays

The anti-proliferative effect of shikonin (B1681659) has been consistently demonstrated across a wide array of cancer cell lines. Studies utilize assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) to quantify changes in cell viability. nih.govnih.govscispace.com

Research has shown that shikonin inhibits the viability of cancer cells in a concentration- and time-dependent manner. For instance, in human breast cancer MCF-7 cells, the IC50 values (the concentration required to inhibit the growth of 50% of cells) were 7.4 µM, 6.3 µM, and 3.9 µM after 24, 48, and 72 hours of treatment, respectively. scispace.com Similarly, shikonin demonstrated dose-dependent suppression of colon cancer cell lines HCT116 and SW480. researchgate.net In cervical cancer, shikonin treatment resulted in IC50 values of approximately 2.9 µM in HeLa cells and 2.2 µM in SiHa cells after 48 hours. nih.gov For A375SM melanoma cells, a significant reduction in viability was observed at concentrations exceeding 2 µM after 24 hours. nih.gov

Beyond viability assays, colony formation assays have provided further evidence of shikonin's ability to inhibit cancer cell proliferation. Treatment with shikonin has been shown to significantly reduce the number and size of colonies formed by cervical and colon cancer cells, indicating an impairment of their long-term proliferative capacity. nih.govresearchgate.net This is further supported by the observed downregulation of Ki67, a well-established biomarker for cell proliferation, in treated cervical cancer cells. nih.gov

Table 1: Inhibitory Effects of Shikonin on Cancer Cell Line Proliferation
Cell LineCancer TypeAssayKey FindingsReference
MCF-7Breast CancerMTTTime- and dose-dependent inhibition. IC50 at 72h: 3.9 µM. scispace.com
HeLaCervical CancerCCK-8Dose-dependent inhibition. IC50 at 48h: ~2.9 µM. nih.gov
SiHaCervical CancerCCK-8Dose-dependent inhibition. IC50 at 48h: ~2.2 µM. nih.gov
A375SMMelanomaMTTSignificant viability reduction at >2 µM after 24h. nih.gov
SW480Colon CancerMTT, Colony FormationDose-dependent suppression of proliferation and colony formation. researchgate.net

Apoptosis and Necrosis Detection Assays

A primary mechanism through which shikonin exerts its anticancer effects is the induction of programmed cell death, or apoptosis. nih.govresearchgate.net Various assays are employed to detect and quantify this process. Flow cytometry using Annexin V/propidium iodide (PI) staining is a common method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.gov

Studies have shown that shikonin treatment leads to a significant increase in both early and late apoptosis in human melanoma cells. nih.gov In non-small cell lung cancer A549 cells, shikonin was found to induce necroptosis, a form of programmed necrosis, which could be rescued by the specific inhibitor necrostatin-1. nih.gov Flow cytometry analysis revealed that while shikonin induced a necrotic cell population (Annexin V-/PI+), this effect was diminished with the addition of necrostatin-1. nih.gov In some cancer cells, shikonin appears to induce different forms of cell death depending on the treatment duration; for example, it triggered necrosis in gastric cancer cells after 6 hours of exposure, but apoptosis after 24 hours. bohrium.com

Morphological changes characteristic of apoptosis, such as cytoplasmic shrinkage, membrane blebbing, and chromatin condensation, have been observed using microscopy techniques like Hoechst 33342 staining. nih.govnih.gov Furthermore, the terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay confirms apoptosis by detecting DNA fragmentation, a hallmark of this process. bohrium.com

Table 2: Shikonin-Induced Cell Death in Various Cancer Cell Lines
Cell LineCancer TypeAssay(s)Observed EffectReference
A375SMMelanomaAnnexin V/PI, DAPI StainIncreased early/late apoptosis, nucleus and chromatin condensation. nih.gov
A549Non-Small Cell Lung CancerAnnexin V/PIInduction of necroptosis (programmed necrosis). nih.gov
QBC939CholangiocarcinomaAnnexin V/PI, Hoechst 33342Induction of apoptosis and necrosis. researchgate.net
Gastric Cancer CellsGastric CancerTUNEL, Flow CytometryTime-dependent induction of necrosis (6h) or apoptosis (24h). bohrium.com

Gene Expression and Protein Analysis via Omics Technologies

Modern omics technologies, including transcriptomics and proteomics, have been instrumental in unraveling the complex molecular pathways modulated by shikonin. These approaches allow for a broad, systems-level view of the changes in gene and protein expression following treatment.

Protein analysis, often conducted via Western blotting, has revealed that shikonin modulates key regulators of apoptosis. It consistently increases the expression of pro-apoptotic proteins like Bax and cleaved-PARP while decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that favors the initiation of the mitochondrial apoptotic pathway. Shikonin has also been shown to trigger the activation of the caspase cascade, leading to increased expression and activity of executioner caspases like caspase-3 and caspase-9. researchgate.netresearchgate.net

Signaling pathways crucial for cancer cell survival and proliferation are also targeted by shikonin. Studies have demonstrated the inhibition of the FAK/AKT/GSK3β and AKT/mTOR signaling pathways. nih.govnih.govnih.gov Furthermore, shikonin treatment has been linked to the modulation of the mitogen-activated protein kinase (MAPK) pathway, affecting proteins like ERK, JNK, and p38. nih.gov

Broader transcriptomic analyses, such as mRNA sequencing, have been employed to identify a wider range of genes affected by shikonin. In colon cancer cells, mRNA sequencing identified hundreds of upregulated and downregulated genes following treatment. nih.gov Subsequent bioinformatic analysis using resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) revealed that several of these genes are involved in pathways like cellular senescence. nih.gov Similarly, integrated omics approaches combining RNA sequencing and proteomics have been used to build co-expression networks, helping to identify new gene connections and elucidate the biosynthetic pathways of shikonin itself. oup.comnih.gov

Enzyme Activity Assays

One key target is the proteasome. In vitro assays have demonstrated that shikonin inhibits the chymotrypsin-like activity of the proteasome in cancer cells. nih.gov This inhibition leads to the accumulation of ubiquitinated proteins, including the pro-apoptotic protein Bax and the cell cycle regulator p27, ultimately contributing to cell death. nih.gov

Shikonin also exhibits inhibitory effects on other enzymes. It has been identified as an inhibitor of NADPH oxidase 2 (Nox2), with an IC50 of 1.1 µM in an NADPH oxidation assay, suggesting it can impair the catalytic function of this superoxide-producing enzyme. nih.gov Additionally, shikonin has been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation, with an IC50 value of 15.51 µM. mdpi.com Kinetic studies revealed that this inhibition is competitive. mdpi.com Conversely, in some contexts, shikonin can increase the activity of antioxidant enzymes, such as glutathione (B108866) peroxidase-1 (Gpx-1). researchgate.net

Table 3: Effect of Shikonin on Enzyme Activity
EnzymeEffectAssay/ModelKey Finding (IC50/Ki)Reference
ProteasomeInhibitionPC-3 cells~50% inhibition of chymotrypsin-like activity at 0.5h. nih.gov
NADPH oxidase 2 (Nox2)InhibitionCell-free assayIC50: 1.1 µM nih.gov
Protein-Tyrosine Phosphatase 1B (PTP1B)Inhibition (Competitive)Enzyme assayIC50: 15.51 µM; Ki: 7.5 µM mdpi.com
Glutathione peroxidase-1 (Gpx-1)Increased ActivityIn vivo modelNotably increased activity after administration. researchgate.net

In Vivo Animal Model Studies for Disease Intervention

Efficacy in Cancer Xenograft Models

To validate the anticancer potential observed in vitro, shikonin has been tested in various in vivo animal models, primarily cancer xenografts. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth in a living system. youtube.com

Multiple studies have reported that systemic administration of shikonin significantly suppresses tumor growth. In a xenograft model using A375SM melanoma cells, shikonin treatment not only decreased tumor volume but also increased apoptosis within the tumor tissue, as determined by TUNEL assays. nih.gov Similarly, in a colon cancer xenograft model with SW480 cells, shikonin treatment resulted in reduced tumor volume and weight. researchgate.net This was accompanied by a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the activity of caspases 3 and 9 within the xenograft tumors. researchgate.net

Research on pancreatic cancer xenografts has shown that shikonin can suppress tumor growth both when used alone and in combination with standard chemotherapeutic agents like gemcitabine (B846). researchgate.net The antitumor effect in this model was correlated with the downregulation of NF-κB activity, reduced cell proliferation (indicated by lower PCNA and Ki-67 expression), decreased microvessel density, and increased apoptosis in the tumor remnants. researchgate.net Intraperitoneal injection of shikonin has also been shown to significantly inhibit tumor growth in colorectal cancer and primary effusion lymphoma (PEL) models. nih.gov

Table 4: Efficacy of Shikonin in In Vivo Cancer Xenograft Models
Cancer TypeCell Line UsedAnimal ModelKey FindingsReference
MelanomaA375SMMouse XenograftDecreased tumor volume; increased apoptosis (TUNEL assay). nih.gov
Colon CancerSW480Nude MiceReduced tumor volume and weight; modulated apoptosis-related proteins. researchgate.net
Pancreatic CancerHuman Pancreatic Cancer CellsXenograft ModelSuppressed tumor growth; downregulated NF-κB activity; decreased proliferation and microvessel density. researchgate.net
Colorectal CancerHCT-116 & HCT-15BALB/c Nude MiceIntraperitoneal injection significantly inhibited tumor growth. nih.gov

Anti-inflammatory Efficacy in Inflammatory Disease Models

Shikonin, a major active component of the medicinal herb Lithospermum erythrorhizon, has demonstrated significant anti-inflammatory effects in various preclinical models. nih.gov Research indicates its potential to modulate inflammatory responses by targeting key molecular pathways. In animal models, shikonin has been shown to inhibit inflammation as effectively as dexamethasone, a potent anti-inflammatory agent. nih.gov

In a rat model of osteoarthritis, shikonin treatment was found to significantly inhibit inflammatory reactions. nih.gov Specifically, it reduced the elevated levels of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α. nih.gov Further studies in human osteoarthritis chondrocytes showed that shikonin counteracts the inflammatory response by substantially reducing the expression of pro-inflammatory mediators, including C-C motif chemokine ligands (CCL)-1, -2, and -5, as well as intercellular adhesion molecule (ICAM)-1. mdpi.com Its therapeutic effect in arthritis models is also linked to its ability to inhibit the conversion of M1 macrophages to pro-inflammatory M2 macrophages within joint tissues. mdpi.com

The mechanism underlying shikonin's anti-inflammatory activity is multifaceted. A primary mode of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Shikonin has been observed to block the translocation of the p65 subunit of NF-κB from the cytoplasm into the nucleus in macrophages. nih.gov This is achieved through the inhibition of the proteasome, a protein complex responsible for degrading inhibitory proteins like IκB-α. nih.gov By inhibiting the proteasome, shikonin causes an accumulation of IκB-α, which keeps NF-κB sequestered in the cytoplasm and prevents the transcription of inflammatory genes. nih.gov Additionally, shikonin has been found to regulate other signaling pathways, including the MAPK and PI3K/Akt pathways, which are also involved in inflammatory processes. mdpi.comtmrjournals.com

Inflammatory Disease ModelKey FindingsProposed Mechanism of ActionReference
Rat Model of OsteoarthritisSignificantly inhibited inflammatory reactions; reduced levels of IL-1β and TNF-α.Inhibition of the PI3K/Akt signaling pathway; downregulation of NF-κB signaling. nih.gov
Collagen-Induced Arthritis (CIA) in MiceReduced incidence of arthritis and relieved joint inflammation.Inhibited the conversion of M1 to M2 macrophages. mdpi.com
LPS-stimulated Rat Primary MacrophagesReduced TNF-α release; blocked p65-NF-κB translocation.Inhibition of proteasomal activity, leading to accumulation of IκB-α. nih.gov
Human Osteoarthritis ChondrocytesMassively reduced expression of pro-inflammatory mediators (CCL-1, -2, -5; ICAM-1).Modulation of MAPK signaling pathways (pJNK, pp38). mdpi.com

Wound Healing Efficacy in Dermal Injury Models

Shikonin has been extensively studied for its remarkable efficacy in promoting the healing of dermal injuries. It is a principal active component in traditional herbal remedies used for burns, cuts, and other skin diseases. nih.govnih.gov Preclinical studies using various dermal injury models have confirmed its wound healing properties, which are attributed to its influence on multiple stages of the healing process, including cell proliferation, tissue regeneration, and angiogenesis.

In mouse burn models, shikonin was found to accelerate skin repair and promote the normal distribution of skin keratin (B1170402) at the site of injury. researchgate.net It significantly stimulates the proliferation of key skin cells, including normal human keratinocytes and human dermal fibroblasts. nih.govresearchgate.net This proliferative effect is crucial for re-epithelialization and closing the wound gap. Furthermore, shikonin promotes the formation of granulation tissue, which is essential for filling the wound space, and enhances collagen deposition, which provides structural integrity to the new tissue. rcvm.orgnih.govresearchgate.net

A critical aspect of shikonin's wound-healing activity is its ability to induce neovascularization (angiogenesis). nih.govnih.gov It has been shown to promote the proliferation of endothelial cells and increase the expression of growth factors that stimulate blood vessel formation, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govresearchgate.net This improved blood supply delivers necessary oxygen and nutrients to the healing tissue. The underlying molecular mechanisms for these effects involve the regulation of signaling pathways like PI3K/Akt, which shikonin activates to promote fibroblast-mediated skin repair. researchgate.netresearchgate.net

Dermal Injury ModelObserved EfficacyCellular and Molecular EffectsReference
Mouse Burn ModelAccelerated skin repair; promoted normal keratin distribution.Stimulated proliferation of skin cells, particularly fibroblasts. Regulated the PI3K/AKT signaling pathway. researchgate.net
Full-Thickness Wound in Diabetic RatsSignificantly enhanced dermal wound healing.Promoted fibroblast and endothelial cell proliferation; increased collagen deposition and angiogenesis. rcvm.org
In Vitro Human Skin CellsPromoted growth of normal human keratinocytes and dermal fibroblasts.Inhibited NF-κB translocation, suggesting an anti-inflammatory component to its healing properties. nih.gov
Vibrio-infected Mice (Full-thickness excision)Promoted wound healing in an infected model.Enhanced formation of granulation tissue, hair follicles, and sebaceous glands; increased epidermal growth factor production. nih.gov

Antimicrobial Efficacy in Infection Models

Shikonin possesses broad-spectrum antimicrobial activity, demonstrating efficacy against various pathogenic bacteria and fungi. nih.gov Its utility as a natural antibiotic is particularly noted against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial infections. nih.gov

The antibacterial mechanism of shikonin often involves the disruption of bacterial cell membrane integrity. nih.govnih.gov Studies on MRSA show that shikonin's activity is associated with its affinity for peptidoglycan, a key component of the bacterial cell wall. nih.gov By binding to peptidoglycan, it can damage the cell wall, leading to altered membrane permeability and the leakage of cytoplasmic contents. nih.gov In addition to direct bactericidal action, shikonin can inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. researchgate.netmdpi.com At non-inhibitory concentrations, shikonin significantly impairs S. aureus biofilm formation, an effect linked to the downregulation of genes involved in biofilm regulation and quorum sensing, such as cidA, sarA, agrA, and RNAIII. mdpi.comresearchgate.net

Shikonin also shows synergistic activity when combined with conventional antibiotics. mdpi.com For instance, it enhances the efficacy of antibiotics like gentamicin (B1671437) and oxacillin (B1211168) against MRSA strains, effectively helping to reverse antibiotic resistance. mdpi.com Its antimicrobial effects extend to fungi as well, with studies showing it can inhibit the formation of Candida albicans biofilms and the development of hyphae, which are crucial for fungal virulence. researchgate.net

MicroorganismAntimicrobial EffectMechanism of ActionReference
Methicillin-Resistant Staphylococcus aureus (MRSA)Inhibited growth; synergistic effect with conventional antibiotics.Binds to peptidoglycan, disrupts cell membrane integrity, inhibits PBP2a expression. nih.govmdpi.com
Staphylococcus aureusInhibited biofilm formation.Downregulated expression of biofilm-related genes (cidA, sarA) and quorum-sensing genes (agrA, RNAIII). mdpi.comresearchgate.net
Colistin-Resistant Escherichia coliSynergistic bactericidal activity when combined with colistin.Disrupted bacterial membrane integrity. nih.gov
Candida albicansInhibited single biofilm formation.Inhibited hyphal formation. researchgate.net

Neuroprotective Efficacy in Neurological Disease Models

Shikonin has emerged as a compound with significant neuroprotective potential, demonstrating beneficial effects in models of various neurological diseases, including cerebral ischemia, Parkinson's disease, and alcoholic encephalopathy. nih.govresearchgate.netresearchgate.net Its neuroprotective actions are largely attributed to its potent antioxidant and anti-inflammatory properties. nih.govresearchgate.net

In a mouse model of cerebral ischemia/reperfusion injury, which mimics stroke, treatment with shikonin significantly decreased neurological deficit scores, reduced infarct size, and attenuated neuronal damage. nih.gov These protective effects were directly linked to its antioxidant activity; shikonin reduced levels of oxidative stress markers like malondialdehyde (MDA) and carbonyls while increasing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px). nih.gov

Similarly, in a model of Parkinson's disease, shikonin was shown to protect dopaminergic neurons from apoptosis by mitigating neuroinflammation and oxidative stress. researchgate.net It achieves this by regulating key signaling pathways, including Akt, MAPK, and NF-κB. researchgate.net Studies on alcoholic encephalopathy have revealed that shikonin can normalize exploratory behavior and conditioned reflex activity in mice. researchgate.net This was associated with an increase in the population of neural stem cells (NSCs) and neuronal committed progenitors (NCPs) in the subventricular zone of the brain, driven by a stimulation of their proliferative activity. researchgate.net This suggests that shikonin not only protects existing neurons but may also promote neuroregeneration. researchgate.net Furthermore, in microglia, the brain's immune cells, shikonin can inhibit the secretion of potential neurotoxins like nitric oxide (NO) and reactive oxygen species (ROS), further contributing to its neuroprotective profile. nih.gov

Neurological Disease ModelNeuroprotective EffectsUnderlying MechanismReference
Cerebral Ischemia/Reperfusion (Stroke)Decreased neurological deficits, infarct size, and neuronal damage.Potent antioxidant activity: reduced MDA, increased SOD, catalase, and GSH-Px activities. nih.gov
Parkinson's Disease (MPTP-induced)Ameliorated dopaminergic neuronal apoptosis and nigrostriatal damage.Inhibited oxidative stress and neuroinflammation via regulation of Akt/ERK/JNK/NF-κB signaling pathways. researchgate.net
Alcoholic Encephalopathy (AE)Normalized exploratory behavior and conditioned reflex activity.Stimulated proliferation of neural stem cells (NSCs) and neuronal committed progenitors (NCPs). Mediated by inhibition of NF-κB/Stat3. researchgate.net
Immune-stimulated Microglia (in vitro)Inhibited secretion of neurotoxins (NO, ROS); reduced cytotoxicity.Suppression of respiratory burst response. nih.gov

Structure-Activity Relationship (SAR) Studies of Shikonin and its Analogues

The therapeutic effects of shikonin are intrinsically linked to its unique chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different parts of the molecule contribute to its biological activities, guiding the design of more potent analogues. mdpi.commdpi.com

Modifications to this side chain have been a key focus of SAR studies. For instance, research on the radical scavenging properties of shikonin derivatives revealed that the hydroxyl (-OH) group at the C-1' position of the side chain has a positive effect on antioxidant capacity. researchgate.net This group facilitates the donation of a hydrogen atom, making compounds like shikonin more potent antioxidants than derivatives lacking this group, such as deoxyshikonin (B1670263). researchgate.net Conversely, other studies have shown that for certain activities, such as antiprotozoal potential against Leishmania major, the presence of a hydroxyl group on the side chain can decrease activity, whereas adding a methoxy (B1213986) group can increase it. nih.gov These findings highlight that the relationship between structure and activity is complex and can vary depending on the specific biological target and therapeutic application.

Design and Synthesis of Shikonin Derivatives

Driven by the promising biological activities of shikonin and the insights from SAR studies, significant effort has been dedicated to the design and chemical synthesis of novel shikonin derivatives. nih.govmdpi.comrsc.org The primary goals of these synthetic endeavors are to enhance therapeutic efficacy, improve selectivity, and overcome limitations of the parent compound.

A common strategy for creating shikonin derivatives is the modification of the side-chain hydroxyl group via esterification. mdpi.com Shikonin can be used as a starting material and acylated through methods like the Steglich esterification, which uses a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst. mdpi.com This approach has been used to synthesize a wide array of shikonin esters, including compounds with cyclopropane (B1198618) moieties, which have shown potent activity against various melanoma cell lines. nih.govmdpi.comnih.gov

Another innovative design approach involves conjugating shikonin with other molecules to create hybrid compounds. For example, amino acids like alanine (B10760859) and phenylalanine have been used as bridges to link shikonin to other anticancer components. rsc.org This strategy allows for the synthesis of derivatives with different steric configurations by using various chiral amino acids, potentially leading to compounds with novel mechanisms of action against cancer cells. rsc.org These synthetic efforts have produced numerous derivatives, many of which have demonstrated greater cytotoxicity against cancer cell lines than the parent shikonin molecule. rsc.orgnih.gov

Computational Modeling and Molecular Docking Studies

Computational methods, particularly molecular docking and molecular dynamics simulations, have become invaluable tools for elucidating the mechanisms of action of shikonin and its derivatives at the molecular level. pknaiklab.innih.gov These in silico techniques allow researchers to predict and visualize how these compounds bind to specific protein targets, providing insights that can guide the design of more effective drugs.

Molecular docking studies have successfully predicted the interaction of shikonin with several key protein targets. For instance, computational modeling predicted that the carbonyl carbons of shikonin could interact with the catalytic β5 chymotryptic subunit of the proteasome, a finding that supports the experimental data on its anti-inflammatory and anticancer effects. nih.gov Docking studies have also been used to investigate shikonin's binding to Heat Shock Protein-90 (Hsp90), suggesting it acts as a competitive inhibitor at the ATP-binding site, which could contribute to its antitumor properties. researchgate.netbiomedres.us

More advanced molecular dynamics simulations have been employed to understand the fine details of these interactions. A study investigating shikonin as a tubulin-targeted agent used docking and simulation to elucidate the binding mode. pknaiklab.in The results showed a favorable binding free energy (ΔGbind,pred) of −14.60 kcal/mol, involving both van der Waals and electrostatic interactions, providing a molecular basis for its observed ability to disrupt microtubules in cancer cells. pknaiklab.in Similarly, these methods were used to screen shikonin derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), identifying specific derivatives with high predicted binding scores and stable interactions with key residues like His41 and Cys145 in the active site. nih.gov

Protein TargetComputational MethodKey FindingsReference
Tumor Proteasome (β5 subunit)Computational ModelingPredicted interaction between shikonin's carbonyl carbons and the catalytic site of the β5 subunit. nih.gov
Heat Shock Protein-90 (Hsp90)Molecular DockingPredicted competitive inhibition at the N-terminal ATP-binding site. Alkannin (B1664780) showed potential for stronger binding than shikonin. researchgate.netbiomedres.us
TubulinMolecular Docking & Molecular Dynamics SimulationPredicted binding free energy of -14.60 kcal/mol, involving van der Waals and electrostatic interactions. pknaiklab.in
SARS-CoV-2 Main Protease (Mpro)Molecular Docking & Molecular Dynamics SimulationIdentified shikonin derivatives (e.g., shikonin glucoside) with high docking scores and stable binding to active site residues (His41, Cys145). nih.gov

Synergistic Effects of Shikonin in Combination Therapies

Preclinical research has increasingly focused on the potential of shikonin to enhance the efficacy of conventional cancer treatments. By combining shikonin with chemotherapy, other natural compounds, or radiation therapy, studies have demonstrated synergistic interactions that can lead to improved therapeutic outcomes, overcome drug resistance, and potentially reduce the toxicity associated with high-dose monotherapy. nih.govoup.com These combination strategies leverage shikonin's multi-target anti-cancer activities to sensitize cancer cells to treatment. oup.comelifesciences.org

Combination with Chemotherapeutic Agents

Shikonin has been shown to work synergistically with a variety of chemotherapeutic agents across different cancer types. This synergy often involves overcoming chemoresistance, a major obstacle in cancer treatment. nih.govfrontiersin.org For instance, in paclitaxel-resistant ovarian cancer cells, the combination of shikonin and paclitaxel (B517696) resulted in a synergistic increase in cytotoxicity and cell death, indicating shikonin's ability to bypass multidrug resistance mechanisms. nih.govfrontiersin.org

Similarly, when combined with cisplatin (B142131) in ovarian cancer models, shikonin was found to induce ferroptosis, a specific type of cell death, as evidenced by decreased glutathione peroxidase 4 (GPX4) and increased levels of reactive oxygen species (ROS) and lipid peroxidation. nih.govfrontiersin.org In pancreatic cancer, shikonin demonstrated strong synergistic effects with both gemcitabine and 5-fluorouracil (B62378) (5-FU). nih.gov This effect was linked to its ability to inhibit the p21-activated kinase 1 (PAK1), a key protein in cancer cell proliferation and survival. nih.gov The combination of shikonin with gemcitabine significantly lowered the concentration of gemcitabine needed to inhibit cancer cell growth. nih.gov

Further research has explored novel delivery systems to maximize this synergy. Liposomes co-loaded with shikonin and anthracyclines, such as doxorubicin (B1662922) or mitoxantrone, were developed to induce a robust immunogenic cell death (ICD) at lower, less toxic doses. nih.gov This dual-drug delivery system enhanced the antitumor effect by stimulating a powerful immune response against the cancer cells. nih.gov

Table 1: Synergistic Effects of Shikonin with Chemotherapeutic Agents

Chemotherapeutic Agent Cancer Model Key Findings
Paclitaxel Paclitaxel-resistant human ovarian carcinoma cells Resulted in a synergistic increase in cytotoxicity and cell death; bypassed multidrug resistance. nih.govfrontiersin.org
Cisplatin Ovarian cancer cells Induced ferroptosis, evidenced by decreased GPX4 and increased ROS and lipid peroxidation. nih.govfrontiersin.org
Gemcitabine Pancreatic cancer cells (BxPC-3) Showed strong synergistic effect; co-treatment significantly decreased the IC50 of Gemcitabine. nih.gov
5-Fluorouracil (5-FU) Pancreatic cancer cells (BxPC-3) Sensitized cancer cells to the cytotoxic effects of 5-FU. nih.gov

Combination with Other Natural Compounds

The therapeutic potential of shikonin can also be amplified when combined with other bioactive natural compounds. A notable preclinical study investigated the combination of shikonin with notoginsenoside R1 and aconitine, two other compounds sourced from traditional medicinal agents, for the prevention of lung carcinogenesis. nih.gov

The study found that while each of the three compounds used alone had some efficacy in promoting wound healing, their combination led to optimal wound healing. nih.gov This is significant because the tumor stroma is often described as a wound that does not heal. By restoring a microenvironment akin to normal wound healing, the combination therapy was able to almost completely prevent urethane-induced lung cancer development in a mouse model. nih.gov The synergistic effect of this three-compound combination was attributed to its ability to reduce the population of lung cancer stem cells by inducing their differentiation, restoring gap junction intercellular communication (GJIC), and blocking the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

Table 2: Synergistic Effects of Shikonin with Other Natural Compounds

Natural Compound(s) Cancer Model Key Findings
Notoginsenoside R1 and Aconitine Urethane-induced lung carcinogenesis in mice The three-compound combination almost completely prevented lung tumor formation. nih.gov

Combination with Radiation Therapy

Shikonin and its derivatives have demonstrated potential as radiosensitizers, agents that make cancer cells more susceptible to the effects of radiation therapy. nih.govsemanticscholar.org This combination aims to enhance the tumor-killing effect of radiation, potentially allowing for lower radiation doses and reducing damage to surrounding healthy tissue. dovepress.com

A study on human colon cancer cells (HCT-116) found that shikonin, and more significantly its analog β,β-dimethylacrylshikonin, sensitized these cells to ionizing radiation (IR). semanticscholar.org The combination of β,β-dimethylacrylshikonin and IR treatment led to a synergistic potentiation of apoptosis. semanticscholar.org The underlying mechanism for this radiosensitization was the upregulation of reactive oxygen species (ROS). The shikonin analog predisposed the cancer cells to accumulate more ROS in response to IR, which in turn enhanced IR-induced DNA damage and apoptosis. semanticscholar.org This effect was validated in vivo, where the combination of β,β-dimethylacrylshikonin injection and IR treatment significantly suppressed tumor growth in a xenograft mouse model. semanticscholar.org

Table 3: Synergistic Effects of Shikonin and its Analogs with Radiation Therapy

Compound Cancer Model Key Findings
Shikonin Human colon cancer cells (HCT-116) Exhibited a moderate radiosensitizing effect. semanticscholar.org
β,β-dimethylacrylshikonin Human colon cancer cells (HCT-116) Showed a considerable radiosensitizing effect, synergistically potentiating IR-induced apoptosis. semanticscholar.org
Enhanced IR-induced DNA damage and apoptosis through the upregulation of reactive oxygen species (ROS). semanticscholar.org

Pharmacokinetics, Biotransformation, and Bioavailability Enhancement of Shikonin

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Oral Bioavailability and First-Pass Metabolism

Shikonin (B1681659) exhibits low oral bioavailability, which is attributed to its hydrophobic nature, rapid intestinal absorption, and a significant first-pass effect tandfonline.comwindows.net. The first-pass effect involves the metabolism of a drug in the gastrointestinal tract and liver before it reaches systemic circulation, substantially reducing the amount of unchanged drug available systemically pharmacologycanada.orgsciety.org.

Tissue Distribution and Accumulation Patterns

Following administration, shikonin demonstrates a wide distribution in the body nih.gov. In vivo studies in rats have indicated that the liver and bile show the highest concentrations of shikonin, consistent with a significant first-pass effect oup.comtandfonline.com. Shikonin derivatives are lipophilic and have been observed to accumulate in apoplastic spaces and on the cell surfaces in plant tissues, suggesting a propensity for localization within lipid-rich environments researchgate.net.

Pharmacokinetic parameters observed in rat plasma after intravenous administration of shikonin (5 mg/kg) provide further details on its distribution: the volume of distribution (Vd) was reported as 136.6 ± 10.5 l/kg oup.comtandfonline.com. The serum levels of shikonin were undetectable after 10 hours when administered intravenously at a dose of 1.5 mg/kg oup.comtandfonline.com.

Metabolic Pathways and Enzyme Involvement in Shikonin Biotransformation

Xenobiotic metabolism involves the biotransformation of foreign compounds, often catalyzed by enzymes to facilitate their elimination openaccessjournals.com. Shikonin undergoes metabolism, and drug metabolism enzymes (DMEs) play a role in this process oup.comtandfonline.com. Studies using rat liver microsomes in vitro have investigated the metabolic fate of shikonin tandfonline.com. These studies revealed that NADH increased the metabolic rate of shikonin, and microsome concentration also influenced the metabolic rate tandfonline.com.

The principal metabolic pathway of shikonin involves hydroxylation of the naphthoquinone nucleus tandfonline.com. This is followed by the generation of glucuronide conjugates tandfonline.com. Shikonin has been shown to enhance some metabolic enzymes, particularly including cytochrome P450 (CYP) enzymes nih.gov. In silico studies have also predicted the involvement of CYP2D6 in shikonin metabolism researchgate.net. The biosynthesis of shikonin itself involves specific enzymes, including p-hydroxybenzoate:geranyltransferase (PGT) and enzymes in the mevalonic acid (MVA) and phenylpropanoid pathways researchgate.netnih.govresearchgate.net.

Biotransformation of shikonin by human intestinal bacteria, such as Bacteroides fragilis subsp., has also been investigated tandfonline.com.

Excretion Routes and Clearance Rates

The primary excretion routes for shikonin and its metabolites are bile and urine, following the formation of glucuronide conjugates tandfonline.com. The rapid clearance of shikonin contributes to its low oral bioavailability tandfonline.com.

Pharmacokinetic studies in rats after intravenous administration (5 mg/kg) reported an elimination half-life (t1/2β) of 630.7 ± 124.9 minutes oup.comtandfonline.com. Clearance is a key parameter in drug excretion, and in silico evaluations can be used to predict it researchgate.net.

Here is a summary of pharmacokinetic parameters of shikonin in rat plasma after intravenous administration:

ParameterValue (5 mg/kg IV)UnitCitation
Cmax83.6 ± 8.8ng/mL oup.comtandfonline.com
Tmax1.0 ± 0.0min oup.comtandfonline.com
t1/2β630.7 ± 124.9min oup.comtandfonline.com
Vd136.6 ± 10.5l/kg oup.comtandfonline.com

Note: An oral dose of 25 g/kg in rats resulted in a blood concentration of 0.48 μg/mL at 0.5 h oup.comtandfonline.com.

Strategies for Enhancing Shikonin Bioavailability and Target Delivery

The poor water solubility and low oral bioavailability of shikonin significantly restrict its therapeutic applications nih.govresearchgate.netresearchgate.netmdpi.com. To overcome these limitations, various strategies have been explored, with a strong focus on advanced drug delivery systems nih.govresearchgate.netresearchgate.net.

Nanoparticle-Based Delivery Systems for Shikonin

Nanoparticle-based delivery systems have emerged as promising tools to enhance the bioavailability, improve the solubility and stability, prolong circulation time, and achieve targeted delivery of shikonin nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. These systems can encapsulate shikonin, protecting it from degradation and improving its pharmacokinetic profile researchgate.netresearchgate.netresearchgate.net.

Various types of nanoparticles have been investigated for shikonin delivery, including liposomes, polymeric micelles, nanoparticles (in a general sense), nanoemulsions, nanogels, and chimeric advanced drug delivery nanosystems nih.govresearchgate.netoup.comresearchgate.netfrontiersin.org.

Liposomes: Liposomes, with their bilayer structure, can encapsulate shikonin to improve its bioavailability mdpi.com. RGD-decorated liposomes loaded with shikonin (RGD-Lipo-SHK) have been developed, showing improved cellular internalization in specific cancer cells and increased peak concentration, area under the plasma concentration-time curves, half-life, and mean residence time compared to free shikonin in pharmacokinetic studies in rats tandfonline.comnih.gov.

Polymeric Micelles: Formed by amphiphilic polymers, polymeric micelles can encapsulate hydrophobic drugs like shikonin in their core, enhancing solubility and accumulation dovepress.com. Thermosensitive micelles loaded with shikonin have shown rapid release at tumor sites and improved accumulation and cytotoxicity in breast cancer models dovepress.com.

Other Nanoparticle Types: Studies have explored other nanoparticle formulations, including those coated with natural surfactants like saponin (B1150181) and sophorolipid, which increased the encapsulation efficiency and in vitro bioavailability of shikonin researchgate.netmdpi.comfrontiersin.org. pH-responsive nanoparticles designed for oral delivery have also been developed to target specific sites, such as the colon for inflammatory bowel disease treatment, demonstrating increased local drug concentration and reduced non-specific distribution in mice scispace.com. Hollow metal-organic framework (MOF) nanoparticles have also been investigated as a delivery system for shikonin, showing high loading capacity and effective release under specific stimuli acs.org.

These nanoparticle-based systems offer several advantages, including enhanced drug bioavailability, extended circulation time, increased drug accumulation at target sites, active targeting capabilities, controlled drug release, and improved cellular uptake oup.com.

Topical and Transdermal Delivery Systems

Shikonin, a naphthoquinone derived from the roots of Lithospermum erythrorhizon, possesses various pharmacological activities, including anti-inflammatory, antibacterial, and wound-healing properties, making it a promising candidate for treating skin diseases nih.govresearchgate.netmdpi.com. However, its application in topical and transdermal drug delivery is significantly hindered by its poor water solubility and limited skin permeability mdpi.comnih.gov. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of lipophilic compounds like shikonin greenskybio.com. Consequently, significant research efforts have been directed towards developing advanced delivery systems to enhance shikonin's topical bioavailability and therapeutic efficacy nih.govgreenskybio.comresearchgate.netbenthamscience.com.

Novel formulation strategies, particularly those employing nanocarriers, have shown considerable promise in improving the solubility, stability, and skin penetration of shikonin nih.govgreenskybio.comresearchgate.netbenthamscience.comfrontiersin.org. These systems aim to overcome the limitations of traditional topical formulations like creams and ointments, which often result in low bioavailability due to poor penetration nih.gov.

One approach involves the use of cyclodextrins to form inclusion complexes with shikonin. Beta-cyclodextrin (β-CD) encapsulation has been shown to improve shikonin's solubility and stability mdpi.comnih.gov. Studies investigating shikonin-loaded β-CD complexes demonstrated enhanced drug solubility and delayed release mdpi.comnih.gov. In vitro permeation studies across a dialysis membrane showed a cumulative permeability of 48.38 ± 3.09% for SH-β-CD at 96 hours, while free shikonin had a cumulative permeability of 62.98 ± 1.21% mdpi.com. However, ex vivo transdermal release rates across mouse dorsal skin were 42.27 ± 0.96% for SH-β-CD and 38.25 ± 3.26% for free shikonin at 96 hours, suggesting that while β-CD can enhance solubility, the larger complex might affect skin penetration differently compared to the free drug mdpi.com.

Nanoparticle-based formulations, such as polymeric nanoparticles and lipid-based nanoparticles like liposomes, offer advantages in improving shikonin's solubility, stability, and penetration through biological membranes nih.govgreenskybio.comresearchgate.netbenthamscience.com. Polymeric nanoparticles, like those made from poly(lactic-co-glycolic acid) (PLGA), can form a reservoir within the skin, enhancing drug permeability and prolonging its action tandfonline.com. Shikonin-loaded PLGA nanoparticle hydrogels have demonstrated efficacy in delivering shikonin to the epidermis in psoriatic mouse models, inhibiting cell multiplication and improving drug uptake tandfonline.com. Liposomes, with their lipid bilayer structure, can facilitate interaction with cell membranes and improve shikonin delivery to target cells nih.govgreenskybio.com. Shikonin liposomes prepared using a film dispersion method have been developed to address the issue of poor water solubility nih.gov.

Microemulsion-based formulations are also considered promising for topical shikonin delivery due to their ability to improve solubility and skin penetration greenskybio.com. These thermodynamically stable systems can enhance the delivery of shikonin across the stratum corneum greenskybio.com.

Microneedle (MN) technology represents a significant advancement in transdermal drug delivery by physically penetrating the stratum corneum, allowing compounds to reach deeper skin layers rich in blood vessels and lymphatics nih.govacs.orgresearchgate.net. This approach bypasses the main skin barrier, potentially enhancing shikonin's bioavailability and therapeutic efficacy for localized treatment nih.govacs.org. Dissolvable microneedles, often made from materials like hyaluronic acid (HA), can encapsulate shikonin and release it directly into the skin as the needles dissolve nih.govresearchgate.netnih.gov. Shikonin-loaded HA-based MNs have been developed for treating hypertrophic scars, demonstrating the ability to deliver shikonin into the skin and exert localized therapeutic effects by reducing fibroblast viability and downregulating fibrotic genes nih.govacs.orgresearchgate.netnih.gov. Studies have shown that shikonin HA MNs with a height of 1000 μm and a base width of 300 μm could be loaded with shikonin acs.orgresearchgate.net. These MNs were mechanically strong enough to penetrate ex vivo porcine skin researchgate.net.

Penetration enhancers, such as fatty acids or alcohols, can also be used in topical formulations to disrupt the lipid structure of the stratum corneum and facilitate shikonin penetration greenskybio.com.

The biotransformation of shikonin on the skin can also influence its efficacy. While studies on the biotransformation of shikonin by human intestinal bacteria have been reported, research specifically on its biotransformation by microorganisms found on the skin surface is an area of ongoing investigation tandfonline.comtandfonline.comresearchgate.net.

Here is a summary of some research findings on shikonin delivery systems:

Delivery SystemKey Component(s)Effect on Solubility/StabilityEffect on Skin Permeation/Release (Ex Vivo)NotesSource
β-Cyclodextrin Complexβ-Cyclodextrin (β-CD)Increased solubility, delayed release mdpi.comnih.govCumulative permeability: 42.27 ± 0.96% at 96h (mouse skin) mdpi.comPotential for transdermal delivery system mdpi.com mdpi.comnih.gov
Polymeric NanoparticlesPLGAImproved solubility, stability tandfonline.comresearchgate.netEnhanced permeability, prolonged action tandfonline.comForms reservoir in skin, used in psoriasis models tandfonline.com tandfonline.comresearchgate.net
Lipid-based NanoparticlesLiposomesImproved solubility, stability nih.govFacilitates delivery to target cells nih.govgreenskybio.comAddresses poor water solubility nih.gov nih.govgreenskybio.com
MicroemulsionsOil, Surfactant, WaterImproved solubility greenskybio.comresearchgate.netImproved skin penetration greenskybio.comThermodynamically stable systems greenskybio.com greenskybio.comresearchgate.net
Dissolvable MicroneedlesHyaluronic Acid (HA)EncapsulationDirect delivery into skin layers nih.govacs.orgresearchgate.netBypasses stratum corneum, localized effect nih.govacs.orgresearchgate.netnih.gov nih.govacs.orgresearchgate.netnih.gov

Toxicology and Safety Assessment of Shikonin in Preclinical Models

Acute Toxicity Studies

Acute toxicity studies typically involve administering a single high dose of a substance to experimental animals to determine the dose that causes adverse effects or mortality within a short period, usually 24 hours to 14 days ikm.mkfoodandnutritionjournal.org. Studies evaluating the acute toxicity of shikonin (B1681659) or its derivatives in mice have been conducted. In one study, Kunming mice treated with shikonin derivatives at a dose of 10 g/kg (administered three times per day for 3 days) showed no deaths during a 2-week observation period. There were no significant differences observed in body weights, food consumption, clinical signs, or tissue morphology between the treated and control groups, suggesting a lack of acute toxicity at this high dose tandfonline.com. Another study on a hexane (B92381) extract of Lithospermum erythrorhizon, containing shikonin derivatives, reported no mortality in Swiss albino mice at doses up to 5000 mg/kg body weight in an acute oral toxicity study, indicating a lethal dose (LD50) greater than 5000 mg/kg bvsalud.org.

Sub-acute and Chronic Toxicity Evaluations

Repeated-dose toxicity studies, including sub-acute (typically 14 or 28 days) and chronic (usually 6 months or longer) evaluations, assess the effects of a substance upon repeated exposure over a more extended period ikm.mkfoodandnutritionjournal.org. These studies help identify target organs, cumulative toxicity, and dose-response relationships for longer exposures.

A long-term systemic toxicity study of shikonin derivatives was conducted in adult Wistar rats. Animals were treated by gavage at concentrations of 200, 400, and 800 mg/kg per day for up to 90 or 180 days tandfonline.comresearchgate.nettandfonline.com. Throughout the 6-month administration period, no hematological or non-hematological toxicity was observed, even at the highest dose of 800 mg/kg. This was based on hematological and biochemical examinations, as well as pathological analyses of vital organs tandfonline.comresearchgate.nettandfonline.com. Food and water consumption also showed no significant differences between treated and control groups during the initial 10 days, with expected increases over the 3-month period tandfonline.comtandfonline.com.

A 28-day subacute oral toxicity study using a hexane extract of Lithospermum erythrorhizon in Sprague-Dawley rats noted the production of colored stool and chromaturia at higher doses, which were attributed to the physical properties of the extract and not considered toxicologically significant nih.gov.

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity studies are designed to evaluate the potential of a substance to cause damage to genetic material or induce mutations criver.com. These assessments are crucial for predicting potential carcinogenic effects.

In vitro studies have evaluated the genotoxic and antigenotoxic potential of shikonin and acetylshikonin (B600194) using assays like the micronucleus test in V79 Chinese hamster cells nih.govresearchgate.net. Shikonin and acetylshikonin showed no effect on 4-nitroquinoline-N-oxide (4-NQO)-induced genotoxicity. researchgate.net. However, acetylshikonin increased ethyl methanesulfonate (B1217627) (EMS)-induced genotoxicity, while shikonin showed no effect nih.gov. Both compounds decreased the genotoxicity induced by clinafloxacin (B351) in pretreatment and simultaneous protocols nih.gov. Acetylshikonin was found to be less cytotoxic to normal V79 cells compared to shikonin nih.gov. The genotoxicity of naphthoquinones like acetylshikonin may be linked to their ability to generate reactive oxygen species or their alkylating potential researchgate.net.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies assess the potential harmful effects of a substance on reproductive function, embryonic development, and offspring criver.commdpi.com.

While comprehensive reproductive and developmental toxicity studies specifically focused on shikonin were not extensively detailed in the search results, preclinical safety evaluations generally include these assessments depending on the intended clinical use and patient population mdpi.comeuropa.eu. Some studies on shikonin derivatives, such as acetylshikonin, have reported adverse effects concerning reproductive toxicity nih.gov. Preclinical animal models are utilized to anticipate potential reproductive and developmental toxic reactions in humans mdpi.com.

Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)

Evaluating organ-specific toxicity helps identify which organs are most susceptible to the harmful effects of a substance upon exposure.

In the chronic toxicity study in Wistar rats treated with shikonin derivatives for up to 6 months, analyses of blood biochemistry and organ pathology did not indicate that shikonin derivatives influenced the functions of vital organs such as the liver and kidney tandfonline.com. This suggests a lack of significant hepatotoxicity or nephrotoxicity at the tested doses and duration in this animal model tandfonline.com. However, it is worth noting that some sources mention potential toxicity, including drug-drug interactions based on effects on cytochrome P450 (CYP) enzymes, which are involved in drug metabolism in the liver tandfonline.comoup.comresearchgate.net.

Mechanistic Insights into Shikonin-Induced Toxicity

Understanding the mechanisms by which shikonin exerts toxic effects is crucial for predicting its behavior in biological systems and assessing potential risks.

While shikonin is known for its various pharmacological activities, including anti-cancer effects mediated through mechanisms like inducing reactive oxygen species (ROS) generation, inhibiting glycolysis, and modulating signaling pathways tandfonline.comresearchgate.netresearchgate.netfrontiersin.orgd-nb.info, the specific mechanisms underlying its toxicity are less extensively detailed in the provided search results compared to its therapeutic mechanisms.

Some studies suggest that the genotoxicity of naphthoquinones like acetylshikonin may be related to the generation of ROS or alkylation researchgate.net. Shikonin has also been reported to induce eryptosis, the suicidal death of erythrocytes, in human erythrocytes by promoting Ca2+ entry tandfonline.comresearchgate.net. Additionally, shikonin's potential for drug-drug interactions may be linked to its atypical inhibitory effect on CYP enzymes tandfonline.comoup.com.

Therapeutic Index Considerations for Shikonin

The therapeutic index is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index indicates a wider margin of safety.

While the concept of the therapeutic index is critical for assessing the clinical viability of a compound, specific quantitative data on the therapeutic index of shikonin in preclinical models for various indications was not prominently featured in the search results. Preclinical studies aim to determine dose ranges that show efficacy while minimizing toxicity criver.com. Some studies highlight that shikonin can induce serious skin sensitization tandfonline.comoup.com. Additionally, while shikonin has shown promising anti-tumor effects in preclinical models, its further clinical application is noted to be restricted by factors including non-selective toxicity tandfonline.com. The development of strategies like nano drug delivery systems is being explored to improve the bioavailability and enhance the therapeutic efficacy of shikonin while potentially alleviating some side effects tandfonline.com.

Advanced Research Methodologies and Derivative Development in Shikonin Studies

Omics Technologies in Shikonin (B1681659) Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive views of biological systems and are valuable tools in understanding the effects of shikonin. nih.gov Integrating data from these different omics levels can provide a more systematic perspective on shikonin's mechanisms. nih.gov

Transcriptomics and Gene Expression Profiling

Transcriptomics focuses on the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression levels. nih.gov This technique is used to identify aberrant gene expression patterns and gain a deeper understanding of biological systems at the gene level. nih.gov In shikonin research, transcriptomic analysis has been applied to investigate its antitumor mechanisms. For instance, studies on colon cancer cells treated with shikonin revealed differentially expressed genes involved in various biological processes, including proteasomal protein catabolic processes, ubiquitin-dependent protein catabolic processes, and cell cycle G2/M phase transition. nih.gov Genes related to the cell cycle transition, especially in the G2/M phase, were found to be significantly regulated by shikonin. nih.gov Additionally, transcriptomic analysis has identified genes involved in purine (B94841) metabolism that are significantly regulated by shikonin treatment, suggesting a link between shikonin's antitumor effect and the decrease in purine nucleotide synthesis, which can inhibit cancer cell proliferation. nih.gov Transcriptome analysis has also been utilized to explore genes related to shikonin biosynthesis in plants like Lithospermum erythrorhizon, Arnebia euchroma, and Echium plantagineum, providing insights into the genetic basis of its production. nih.gov Studies have also investigated the impact of substances like 2,4-dichlorophenoxyacetic acid (2,4-D) on shikonin biosynthesis through transcriptome analysis, showing that 2,4-D can down-regulate genes involved in the phenylpropanoid pathway, a precursor to shikonin synthesis. pakbs.org

Proteomics and Protein Interaction Networks

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. This approach is crucial for understanding the dynamic changes in protein levels and identifying perturbed pathways in response to drug treatment. researchgate.net SILAC-based quantitative proteomics has been employed to profile protein alterations in cancer cells treated with shikonin. nih.gov These studies have shown that shikonin can induce changes in proteins involved in various biological processes, such as the Nrf2-mediated oxidative stress response and protein ubiquitination pathways. nih.gov Proteomic analysis has also identified specific protein targets of shikonin, such as Pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis. nih.gov Research indicates that shikonin can bind to PKM2, affecting its activity and downstream pathways. nih.gov Integrated proteomics and metabolomics studies have provided a systematic view of protein and metabolite changes, highlighting the perturbation of pathways like arginine biosynthesis, purine metabolism, and the biosynthesis of amino acids as potential mechanisms for shikonin's therapeutic effects. researchgate.net Comparative proteomic analysis of Lithospermum erythrorhizon has helped in understanding the shikonin biosynthetic pathway by identifying enzymes involved in its production. oup.comnih.gov Protein-protein interaction (PPI) network analysis is used to visualize the interactions among differentially expressed proteins, helping to identify key hub proteins involved in shikonin's effects, such as BAG3 in hepatocellular carcinoma. researchgate.netnih.gov

Metabolomics and Pathway Analysis

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. This technique is used to evaluate dynamic changes in endogenous metabolites and their perturbed pathways. nih.gov Metabolomic analysis, often integrated with transcriptomics, provides a systematic perspective on shikonin's antitumor mechanisms. nih.gov Studies have shown that shikonin treatment can perturb metabolic pathways such as purine metabolism, amino acid metabolism, and glycerophospholipid metabolism, leading to effects like cell cycle arrest. nih.gov In colon cancer cells, metabolomic analysis has identified differential metabolites and indicated that shikonin affects cell viability through pathways like purine metabolism, glutathione (B108866) metabolism, arginine biosynthesis, and beta-alanine (B559535) metabolism. nih.govresearchgate.net The significant regulation of metabolites involved in purine metabolism suggests that shikonin's antitumor effect may be related to decreased synthesis of purine nucleotides, inhibiting cancer cell proliferation. nih.gov Metabolomics has also been used to study shikonin biosynthesis in plants, profiling naphthoquinones and pyrrolizidine (B1209537) alkaloids and demonstrating the influence of environmental factors and bacterial treatments on their accumulation and related metabolic pathways. frontiersin.org Integrated metabolomics and transcriptomics data can be used to generate compound reaction networks, interpreting the relationship between differentially expressed metabolites and genes. nih.gov

Here is a table summarizing some findings from omics studies on shikonin:

Omics TechnologyBiological System StudiedKey Findings Related to ShikoninRelevant PathwaysSource
TranscriptomicsColon cancer cellsRegulation of genes in cell cycle (G2/M phase), purine metabolism.Proteasomal protein catabolic process, ubiquitin-dependent protein catabolic process, cell cycle G2/M phase transition, Purine metabolism. nih.gov
TranscriptomicsLithospermum plantsIdentification of genes related to shikonin biosynthesis.Shikonin biosynthesis pathway, Methyl jasmonate biosynthesis. nih.gov
ProteomicsHepatocellular carcinomaAlteration of proteins involved in Nrf2-mediated oxidative stress response and protein ubiquitination. Identification of PKM2 as a target.Nrf2-mediated oxidative stress response, Protein ubiquitination pathway. nih.gov
ProteomicsLithospermum erythrorhizonIdentification of enzymes in shikonin biosynthesis pathway.Shikonin biosynthesis pathway. oup.comnih.gov
MetabolomicsColon cancer cellsPerturbation of purine metabolism, amino acid metabolism, glycerophospholipid metabolism.Purine metabolism, Glutathione metabolism, Arginine biosynthesis, Beta-alanine metabolism. nih.govresearchgate.net
MetabolomicsLithospermum officinaleInfluence of bacterial treatments on naphthoquinone and alkaloid accumulation.Shikimate pathway, Alkannin (B1664780)/shikonin biosynthesis pathway. frontiersin.org
Integrated OmicsColon cancerSystematic perspective on antitumor mechanism, linking gene and metabolite changes.Purine metabolism, Amino acid metabolism, Glycerophospholipid metabolism, Arginine biosynthesis. nih.govresearchgate.net
Integrated OmicsLeukemia cellsInhibition of the IGF1R-Akt-mTOR signaling cascade.PI3K-Akt-mTOR signaling pathway. nih.gov

Advanced Imaging Techniques for Shikonin Tracking and Action

Advanced imaging techniques are essential for visualizing the distribution, uptake, and effects of shikonin in cells and living organisms. These methods provide spatial and temporal resolution, allowing researchers to track shikonin and observe its impact on biological processes.

Fluorescence Microscopy and Live-Cell Imaging

Fluorescence microscopy is a powerful tool for visualizing molecules and cellular structures based on their fluorescence properties. Shikonin possesses inherent fluorescence, which allows for its direct detection and tracking in live cells. nih.gov Confocal microscopy, a type of fluorescence microscopy, provides high spatial and temporal resolution for analyzing the uptake and distribution of shikonin within cells. nih.gov Studies using confocal microscopy have shown that shikonin specifically accumulates in mitochondria. nih.gov Live-cell imaging, often performed using fluorescence microscopy techniques, enables the observation of dynamic cellular events in real-time after shikonin treatment. This includes monitoring changes in mitochondrial membrane potential, microtubule function, cell cycle progression, and the induction of apoptosis. nih.gov Fluorescence microscopy has also been used to observe apoptotic nuclei condensation induced by shikonin and to detect the formation of autophagosomes, indicating the initiation of autophagy. ijbs.com Cellular uptake and internalization of shikonin delivered via nanoparticles have also been examined using fluorescence microscopy. researchgate.netresearchgate.netacs.org

Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) for In Vivo Tracking

Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are advanced imaging modalities that allow for non-invasive tracking and assessment of biological processes in living organisms, including in vivo tracking of therapeutic agents and their effects. frontiersin.org

PET imaging can provide functional and metabolic information about tumors and their response to treatment. frontiersin.org In shikonin research, micro-PET imaging has been used in xenograft mouse models to evaluate the antitumor effects of shikonin. plos.org For example, micro-PET images have shown that shikonin treatment can inhibit tumor formation in vivo. plos.org PET/CT imaging with 18F-FDG, a tracer for glucose metabolism, has been used to assess the impact of shikonin on glucose uptake in tumors, demonstrating that shikonin can inhibit tumor glucose uptake. tandfonline.comnih.gov

MRI is another powerful imaging technique that provides detailed anatomical information and can be used to monitor changes in tissues and organs. While less commonly reported for direct shikonin tracking compared to fluorescence or PET, MRI is a standard tool for evaluating tumor growth and response to therapy in preclinical and clinical settings. frontiersin.org Studies have suggested that imaging methods like computerized tomography and MRI may be able to confirm the results of studies investigating shikonin's effects on tissue repair and cell survival in the context of brain injury. nih.gov Furthermore, some research is exploring the incorporation of MRI contrast agents, such as Gd2O3 nanoparticles, into nanosystems designed to deliver shikonin, enabling real-time MRI-monitored cancer therapy. acs.orgresearchgate.net Although direct MRI of shikonin itself is not as prevalent in the literature as fluorescence imaging, the use of MRI in conjunction with shikonin-based therapies highlights its importance in evaluating treatment outcomes in vivo.

While extensive research exists on the use of these imaging techniques in broader biomedical contexts, specific detailed data tables directly linking shikonin studies with quantitative imaging data (beyond general observations of tumor size or tracer uptake) within the scope of the provided search results are limited. However, the application of these techniques is clearly demonstrated for tracking shikonin's presence (fluorescence) and evaluating its in vivo impact (PET/MRI).

Here is a table summarizing the application of imaging techniques in shikonin research:

Imaging TechniqueApplication in Shikonin ResearchBiological System StudiedKey ObservationsSource
Fluorescence MicroscopyAnalyzing uptake and distribution in live cells, observing cellular events, assessing nanoparticle internalization.Cancer cells, HUMSCs, HUVECsSpecific accumulation in mitochondria, observation of apoptotic nuclei, autophagosome formation, visualization of nanoparticle uptake. nih.govijbs.comresearchgate.netresearchgate.netacs.orgdovepress.com
Live-Cell ImagingMonitoring dynamic cellular processes in real-time after shikonin treatment.Cancer cells, Breast cancer cellsChanges in mitochondrial membrane potential, microtubule function, cell cycle progression, induction of apoptosis, cell proliferation, cell migration. nih.govspandidos-publications.commdpi.com
Positron Emission Tomography (PET)Evaluating antitumor effects and glucose metabolism in vivo.Xenograft mouse modelsInhibition of tumor formation, inhibition of tumor glucose uptake (using 18F-FDG). plos.orgtandfonline.comnih.gov
Magnetic Resonance Imaging (MRI)Evaluating tumor growth and response to therapy, potential for real-time monitoring with contrast agents.Xenograft mouse models, Brain tissueAssessment of tumor size changes, potential for confirming effects on tissue repair and cell survival, use with contrast agents for monitoring. acs.orgnih.govresearchgate.net

High-Throughput Screening (HTS) for Shikonin Analogues

High-throughput screening (HTS) plays a crucial role in modern drug discovery by enabling the rapid evaluation of large libraries of compounds against specific biological targets or phenotypic responses. In the context of shikonin research, HTS has been employed to identify novel analogues or synergistic combinations that exhibit enhanced efficacy or reduced toxicity compared to the parent compound.

HTS approaches have been utilized to explore libraries of natural products to identify synergistic combinations, such as those involving shikonin derivatives, in the context of leukemia cells nih.gov. Furthermore, phenotypic screening assays, like those combining macromolecular crowding with growth factors (e.g., TGF-β) using fibroblasts, have been developed and applied to evaluate the effects of shikonin and its analogues on relevant biological processes, such as those involved in dermal scarring researchgate.net. This type of screening allows for the assessment of compound effects in a more physiologically relevant environment.

The design, synthesis, and development of new shikonin derivatives are ongoing efforts aimed at improving therapeutic outcomes by increasing cytotoxicity against cancer cells while potentially reducing toxicity towards normal cells researchgate.netresearchgate.netresearchgate.net. Studies have investigated the activities of various shikonin derivatives, including acetylshikonin (B600194), isobutyrylshikonin, and beta-hydroxyisovalerylshikonin, highlighting the potential for identifying analogues with improved properties through systematic screening and evaluation nih.govthegoodscentscompany.comnih.govsci-hub.senih.govnih.govuni.luuni.luuni.luuni.lusemanticscholar.orgishs.org.

Bioconjugation and Prodrug Strategies for Shikonin

Bioconjugation involves the covalent attachment of shikonin to other molecules, such as polymers, nanoparticles, or targeting ligands. This can facilitate targeted delivery to specific cells or tissues, enhance drug accumulation at the site of action, and potentially reduce systemic exposure and associated toxicity. For instance, shikonin-loaded hollow Fe-MOF nanoparticles have been developed, demonstrating high drug entrapment and bioconjugation efficiencies, which are crucial for effective delivery systems acs.org. The use of nanoscale targeted drug delivery systems is considered a promising approach to deliver shikonin efficiently and specifically to target cells, such as cancer cells unil.ch.

Prodrug strategies involve chemically modifying shikonin to an inactive or less active precursor that is subsequently converted back to the active form within the body, often at the target site. This approach can improve pharmacokinetic properties, reduce off-target effects, and enhance therapeutic efficacy. Research has explored the design and synthesis of shikonin and alkannin derivatives as potential anticancer agents via a prodrug approach acs.orgdntb.gov.uanih.gov. The goal is to minimize the cytotoxicity that can arise from the generation of reactive oxygen species (ROS) and alkylation by the naphthazarin ring, thereby addressing the nonspecific cytotoxicity towards normal cells nih.gov. Studies have shown that certain modified derivatives, such as dimethylated diacetyl derivatives, which exhibited poor in vitro activity, demonstrated tumor-inhibiting effects comparable to paclitaxel (B517696) in vivo without observable toxicity, suggesting their potential as prodrugs nih.gov. The synthesis of shikonin glycosides has also been investigated as a method to improve water solubility and chemical stability, which can be beneficial for prodrug development researchgate.net. Prodrug nanotherapy, such as the use of Cu-SK@DTC-PPB nanoparticles, exemplifies a strategy where a prodrug component is activated within the tumor microenvironment, triggering the release of shikonin and leading to selective antitumor effects nih.gov.

Challenges, Limitations, and Future Perspectives in Shikonin Research

Bioavailability and Formulation Challenges

A major obstacle for shikonin's clinical utility is its poor bioavailability. Shikonin (B1681659) is a hydrophobic molecule with low aqueous solubility, which limits its absorption and distribution in the body frontiersin.orgnih.govmdpi.commdpi.com. Upon oral administration, it undergoes rapid intestinal absorption and a significant first-pass metabolism, leading to reduced systemic availability frontiersin.orgoup.combohrium.com. Additionally, shikonin is susceptible to photodegradation and has stability issues nih.govresearchgate.net.

To address these pharmacokinetic challenges, various formulation strategies have been explored. Nanomedicine approaches, such as liposomes, nanoparticles, polymeric micelles, nanoemulsions, and nanogels, have been developed oup.comnih.govresearchgate.netingentaconnect.com. These novel delivery systems aim to enhance shikonin's solubility, improve its stability, prolong its circulation time, increase its accumulation at target sites, and facilitate controlled release and cellular uptake oup.comresearchgate.net. For instance, RGD-modified liposomes have shown promise in enhancing bioavailability and targeting capabilities in breast cancer cells nih.govoup.commdpi.com. MPEG-PCL micelles have also demonstrated enhanced cellular absorption of shikonin nih.gov. Despite these advancements, further exploration of nanostructured approaches is recommended to optimize shikonin's delivery and unlock its full clinical potential oup.com.

Specificity and Selectivity Issues in Targeting

While shikonin exhibits a range of biological activities, achieving specific and selective targeting remains a challenge. Shikonin can influence multiple signaling pathways and cellular processes, which, while contributing to its broad therapeutic potential, may also lead to off-target effects bohrium.comnih.gov. For example, shikonin has been identified as an inhibitor of tumor-specific pyruvate (B1213749) kinase-M2 (PKM2) with promising selectivity over PKM1 and PKL nih.govresearchgate.net. It also inhibits TMEM16A chloride channels and the TNF-α and NF-κB pathways medchemexpress.com. However, ensuring that shikonin primarily targets diseased cells or specific molecular pathways without significantly impacting healthy tissues is crucial for minimizing potential adverse effects.

Developing targeted delivery systems, such as liposomes modified with specific ligands like RGD peptides that recognize receptors overexpressed on cancer cells (e.g., integrin αvβ3 in breast cancer), is a strategy to improve specificity oup.commdpi.com. This targeted approach aims to deliver shikonin more directly to the site of action, potentially reducing systemic exposure and enhancing efficacy oup.commdpi.com. Continued research into identifying specific biomarkers and developing corresponding targeting strategies is essential for improving shikonin's therapeutic index.

Standardization of Shikonin Source and Quality

Shikonin is primarily extracted from the roots of plants like Lithospermum erythrorhizon and Echium species mdpi.combohrium.commedchemexpress.comnih.govnih.govturkjps.orgbasicmedicalkey.comclinicalgate.com. The content and composition of shikonin and its derivatives can vary depending on factors such as the plant species, geographical origin, cultivation conditions, harvesting methods, and extraction processes turkjps.orgbasicmedicalkey.comclinicalgate.com. This variability poses a significant challenge for ensuring consistent quality and efficacy of shikonin-based products.

Standardization protocols are crucial for the reliable use of shikonin in research and potential clinical applications turkjps.orgbasicmedicalkey.comclinicalgate.com. This involves developing standardized methods for cultivation, harvesting, extraction, and analytical techniques to quantify shikonin and its active derivatives turkjps.org. Techniques like High-Performance Liquid Chromatography (HPLC) have been developed for the simultaneous determination and quantification of shikonin derivatives in plant extracts, which can be used for routine quality control analysis turkjps.org. Establishing clear quality control standards and ensuring batch-to-batch consistency are vital steps for advancing shikonin research and facilitating its translation into regulated products.

Regulatory Pathways and Translation to Clinical Applications

Despite promising preclinical findings, the translation of shikonin into approved clinical applications faces significant hurdles related to regulatory pathways. As a natural compound, navigating the regulatory landscape for drug approval requires rigorous preclinical testing, well-designed clinical trials, and comprehensive data on safety, efficacy, and manufacturing consistency.

Preliminary clinical trials have indicated the potential of shikonin for translation into clinical oncology mdpi.comtandfonline.com. Some studies have explored its use in advanced lung cancer patients, showing encouraging response rates and improved quality of life nih.gov. However, the number and scale of clinical trials investigating shikonin are relatively limited. To facilitate clinical translation, more extensive and well-controlled clinical trials are needed to definitively establish shikonin's efficacy and safety profile in various indications. Addressing the challenges in bioavailability, specificity, and standardization discussed earlier is also critical for successful clinical development and regulatory approval.

Emerging Research Areas for Shikonin

Beyond its established properties, new research areas are emerging for shikonin, highlighting its potential in addressing complex biological processes.

Role in Senescence and Aging Research

Cellular senescence, a state of stable cell cycle arrest, plays a role in aging and age-related diseases, as well as contributing to the tumor microenvironment. Research suggests that shikonin can induce cellular senescence in cancer cells ijpsonline.comfrontiersin.orgnih.govresearchgate.net. Studies in lung cancer cells have shown that shikonin can significantly promote cell senescence, suppress cell activity, and block the cell cycle ijpsonline.comresearchgate.net. This pro-senescence effect appears to be dependent on the generation of reactive oxygen species (ROS), which triggers DNA damage and activates the p53/p21WAF signaling pathway ijpsonline.comfrontiersin.orgnih.govresearchgate.netresearchgate.net.

The ability of shikonin to induce senescence in cancer cells suggests a potential therapeutic strategy for cancer treatment by inhibiting tumor proliferation frontiersin.orgnih.gov. Further research is needed to fully understand the mechanisms by which shikonin influences senescence in different cell types and its implications for aging and age-related pathologies.

Microbiome Modulation by Shikonin

The gut microbiome plays a crucial role in human health and disease, influencing various physiological processes, including inflammation and immune responses. Emerging research indicates that shikonin may modulate the composition and function of the gut microbiota mdpi.comnih.govresearchgate.netmdpi.com. Studies in mouse models of acute inflammation have shown that shikonin administration can alter the diversity and composition of intestinal flora mdpi.comnih.govresearchgate.net. Specifically, shikonin treatment has been associated with changes in the abundance of certain bacterial genera, such as an increase in Lactobacillus and alterations in Muribaculaceae, Dubosiella, Bacteroides, and Lachnospiraceae_NK4A136_group nih.gov.

Novel Therapeutic Combinations and Delivery Systems

One promising avenue for overcoming the limitations of shikonin is the development of novel therapeutic combinations and advanced delivery systems. Combining shikonin with conventional clinical drugs can not only broaden its utility in anticancer treatment but also mitigate its limitations through synergistic therapy approaches. nih.gov For instance, co-treatment of shikonin with tamoxifen (B1202) has shown reduced cell viability in vitro and tumor volume in vivo in breast cancer models, including tamoxifen-resistant cells. oup.com Similarly, the combination of shikonin and 4-hydroxytamoxifen (B85900) (4-OHT) has led to enhanced apoptosis in breast cancer cell lines and reduced tumor growth in mouse models without severe side effects. oup.com Co-treatment with taxol and shikonin has also shown effects on cell viability, transformation, differentiation, inflammation, and proliferation in vitro, with slightly prolonged survival rates in vivo, potentially due to reduced ERK and AKT phosphorylation. oup.com

Ethical Considerations in Natural Product Research

Research involving natural products like shikonin raises various ethical considerations. These primarily revolve around the sustainable sourcing of the plant material, equitable benefit sharing with communities traditionally using these resources, and ensuring ethical practices in research involving biological samples and animal models. The overexploitation of shikonin-producing plants to meet market demands has led to some species becoming critically endangered, highlighting the need for sustainable production methods, including chemical synthesis and biosynthesis. nih.govfrontiersin.org

Ethical approval is a crucial step in research involving animal models, as demonstrated by studies investigating shikonin's effects on oral cancer growth in mice. brieflands.com Ensuring transparency and addressing potential conflicts of interest among researchers are also vital ethical practices. brieflands.com Furthermore, data availability and sharing practices must consider privacy and ethical concerns. brieflands.com As research progresses towards clinical applications, ethical considerations surrounding human trials, informed consent, and patient safety will become paramount.

Global Collaborations and Research Consortia

Research consortia, organized by areas of interest, can catalyze interactions and provide a supportive environment for collaborative research programs that require expertise beyond what a single institution can provide. gulfcoastconsortia.org Examples of such consortia exist in various fields, integrating scientific and research work carried out by universities, independent research institutes, and companies. wcss.pl These collaborations can involve multiple partner organizations with expertise in research, policy, or practice, coming together to address different facets of a research topic through comparative and collaborative research. service.gov.uk

Global collaborations can help in standardizing research methodologies, validating findings across different populations and settings, and accelerating the translation of research into potential clinical applications. They can also play a role in addressing the ethical considerations related to sourcing and benefit sharing of natural products on a global scale. While institutions may not always actively seek to be project partners in research tenders, they can be responsive to requests from member country institutions to support specific tasks in joint project proposals. ices.dk Transparency about institutional association with applicants is important to ensure equal opportunity for others. ices.dk

Q & A

Q. What molecular mechanisms underlie shikonin-induced apoptosis in cancer cells?

Shikonin triggers apoptosis primarily via the mitochondrial pathway, characterized by depolarization of mitochondrial membrane potential (Δψm), upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and activation of caspases-9 and -3. Flow cytometry and confocal microscopy with JC-1 staining are critical for validating Δψm changes, while Western blotting confirms protein expression dynamics . Additionally, shikonin modulates MAPK signaling (JNK, p38, ERK), as demonstrated by inhibitor assays (e.g., SP600125 for JNK), which attenuate apoptotic effects .

Q. How does shikonin influence autophagy in colorectal cancer cells?

Shikonin upregulates ATG7, a key autophagy-related E1 ligase, promoting autophagosome formation while downregulating p62/SQSTM1, a marker of autophagic flux. Western blotting and immunofluorescence are essential for tracking ATG7 and p62 levels. Researchers should pair these with LC3-II puncta analysis to confirm autophagic activity. Note that shikonin-induced autophagy may synergize with apoptosis via cross-talk between MAPK and ATG7 pathways .

Q. What experimental models are suitable for studying shikonin’s anti-proliferative effects?

In vitro models like SNU-407 (colorectal cancer) and SMMC-7721 (hepatoma) cells are widely used, with MTT assays for viability and flow cytometry for cell-cycle analysis (e.g., S-phase arrest in MC3T3-E1 osteoblasts). For in vivo validation, monocrotaline (MCT)-induced pulmonary hypertension in rats assesses hemodynamic changes via echocardiography and right heart catheterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in shikonin’s dual role: promoting osteoblast proliferation vs. inducing cancer cell death?

Cell-type specificity and signaling context are critical. In osteoblasts, shikonin activates BMP-2/Smad5, enhancing Runx2 and ALP expression, while in cancer cells, it suppresses glycolysis (e.g., PKM2 inhibition) and activates pro-apoptotic MAPK pathways. Dose-response studies (e.g., 0.1–10 μM) and tissue-specific knockout models (e.g., Smad5 deletion) can clarify these divergent effects .

Q. What strategies optimize shikonin’s bioavailability and reduce off-target toxicity in preclinical models?

Structural modification (e.g., conjugation with UV-SCL to enhance water solubility) and nanoformulation (liposomal encapsulation) are promising. Pharmacokinetic studies using HPLC-MS/MS quantify bioavailability, while RNA-seq identifies off-target gene expression changes. Validate efficacy-toxicity ratios in orthotopic tumor models .

Q. How should researchers design experiments to validate shikonin’s role in metabolic reprogramming?

Combine glycolysis assays (e.g., lactate production and glucose uptake) with Seahorse extracellular flux analysis to measure oxygen consumption (OCR) and extracellular acidification rates (ECAR). In pulmonary arterial smooth muscle cells (PASMCs), shikonin’s inhibition of PKM2 reduces aerobic glycolysis, which can be confirmed via siRNA-mediated PKM2 knockdown .

Q. What methods address conflicting data on shikonin’s dose-dependent effects across studies?

Standardize protocols for cell culture (e.g., serum concentration, passage number) and shikonin preparation (e.g., DMSO concentration ≤0.1%). Use dose-time matrices (e.g., 0.5–20 μM over 24–72 hours) and meta-analysis of published IC50 values. For in vivo studies, adjust dosing regimens based on pharmacokinetic parameters like half-life .

Methodological Considerations

How to structure a PICOT-based research question for shikonin’s therapeutic evaluation?

  • Population : MCT-induced PAH rats.
  • Intervention : Oral shikonin (10 mg/kg/day).
  • Comparison : Untreated PAH controls.
  • Outcome : RVSP reduction, PAAT improvement.
  • Time : 4-week treatment. This framework ensures alignment with preclinical goals, as seen in hemodynamic studies .

Q. What controls are essential in shikonin-related apoptosis assays?

Include vehicle controls (DMSO), positive controls (e.g., staurosporine for apoptosis), and caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanism-specific effects. For Western blotting, normalize to β-actin and include loading controls .

Q. How to validate shikonin’s target engagement in signaling pathways?

Use kinase activity assays (e.g., ERK phosphorylation via ELISA) and co-immunoprecipitation (e.g., ATG7-p62 interaction). CRISPR-Cas9 knockout models (e.g., ATG7−/− cells) or dominant-negative constructs further confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+-)-Shikonin
Reactant of Route 2
(+-)-Shikonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.